Tuberculosis inhibitor 9
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H18F2N4O |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-benzyl-2-(2,4-difluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H18F2N4O/c1-26(13-14-6-4-3-5-7-14)19-11-10-18-24-20(21(28-2)27(18)25-19)16-9-8-15(22)12-17(16)23/h3-12H,13H2,1-2H3 |
InChI Key |
PSVWOVBTOZQNKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=C(C=C(C=C4)F)F)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Serine Protease Inhibitor 9 in Tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Tuberculosis Inhibitor 9" is ambiguous. This document focuses on Serine Protease Inhibitor 9 (PI-9) , a host protein induced by Mycobacterium tuberculosis to inhibit macrophage apoptosis, a key mechanism for bacterial survival. Other interpretations could include Th9 cells, a subset of T helper cells involved in the immune response to tuberculosis, or other specifically numbered small molecule inhibitors.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved sophisticated mechanisms to subvert the host immune response and establish a persistent infection. One of the key strategies employed by virulent Mtb is the inhibition of apoptosis in infected macrophages. Apoptosis, or programmed cell death, of infected cells is a crucial host defense mechanism that eliminates the intracellular niche of the bacteria and facilitates the presentation of bacterial antigens to the adaptive immune system.
Recent research has identified Serine Protease Inhibitor 9 (PI-9), also known as SerpinB9, as a critical host factor that is manipulated by Mtb to counteract this defense mechanism. PI-9 is a potent endogenous inhibitor of granzyme B, a key effector molecule of cytotoxic T lymphocytes and natural killer cells. However, in the context of tuberculosis, Mtb infection upregulates the expression of PI-9 in macrophages, leading to the inhibition of apoptosis and promoting the intracellular survival of the pathogen.[1][2][3] This technical guide provides a detailed overview of the mechanism of action of PI-9 in tuberculosis, summarizing key quantitative data and experimental protocols.
Core Mechanism of Action
The central mechanism of action of PI-9 in promoting Mtb survival is the inhibition of the host macrophage's apoptotic pathway. This is achieved through a signaling cascade that ultimately prevents the activation of executioner caspases.
Upon infection of alveolar macrophages and blood monocytes with virulent M. tuberculosis (H37Rv strain), the expression of PI-9 is rapidly and sustainedly induced within hours and is maintained for up to 7 days.[1][2][3] This upregulation of PI-9 interferes with the intrinsic apoptotic pathway through the following key steps:
-
Upregulation of Bcl-2: Mtb-induced PI-9 leads to an increase in the expression of the anti-apoptotic protein Bcl-2.[1][2][3] Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its upregulation shifts the balance towards cell survival.
-
Inhibition of Caspase-3 Activation: By promoting the expression of Bcl-2, PI-9 indirectly prevents the activation of caspase-3, a terminal effector molecule in the apoptotic cascade.[1][2][3]
-
Inhibition of Apoptosis: The net effect of increased Bcl-2 and decreased active caspase-3 is the potent inhibition of macrophage apoptosis.
-
Enhanced Mycobacterial Survival: By preventing the premature death of its host cell, Mtb ensures a protected intracellular niche for its replication and persistence.[1][2]
The specific inhibition of PI-9 using small inhibitory RNA (siRNA) has been shown to reverse these effects, leading to decreased Bcl-2 expression, increased production of caspase-3, and a significant reduction in the survival of intracellular Mtb.[1][2][3]
Signaling Pathway
The signaling pathway illustrating the mechanism of action of PI-9 in Mtb-infected macrophages is depicted below.
References
- 1. Induction of serine protease inhibitor 9 by Mycobacterium tuberculosis inhibits apoptosis and promotes survival of infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis Inhibits Apoptosis and Promotes Survival of Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Technical Guide: Discovery and Synthesis of the GlgE Inhibitor, 2,5-Dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of a notable tuberculosis inhibitor, 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, referred to herein as Compound 9 . This poly-hydroxypyrolidine-based compound is a designed transition state inhibitor of the essential Mycobacterium tuberculosis enzyme, maltosyltransferase GlgE. Inhibition of GlgE leads to the accumulation of a toxic intermediate, maltose-1-phosphate, resulting in bacterial cell death.[1][2] This document details the rationale for its design, its inhibitory activity, and a step-by-step guide to its convergent chemical synthesis.
Introduction: Targeting a Novel Pathway in Mycobacterium tuberculosis
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets.[2] The α-glucan biosynthesis pathway in Mycobacterium tuberculosis (Mtb) presents a promising area for drug development. Within this pathway, the enzyme GlgE, a maltosyltransferase, has been identified as a critical component.[1][2] Genetic inactivation of GlgE results in the accumulation of its substrate, maltose-1-phosphate (M1P), which is lethal to the bacterium.[1][2] This self-poisoning mechanism makes GlgE an attractive target for the development of new anti-tubercular drugs.
Compound 9 , 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, was rationally designed as a transition state analogue inhibitor of GlgE.[1][2] Its structure mimics the oxocarbenium ion-like transition state of the glycosyl transfer reaction catalyzed by GlgE. This guide provides a detailed account of its synthesis and biological evaluation.
Quantitative Inhibitory Activity
The inhibitory potency of Compound 9 was evaluated against M. tuberculosis GlgE (Mtb GlgE) and a variant from Streptomyces coelicolor (Sco GlgEI-V279S), which serves as a model for the Mtb enzyme. The inhibition constants (Ki) are summarized in the table below.
| Enzyme Target | Ki (μM) |
| M. tuberculosis GlgE | 237 ± 27[1] |
| S. coelicolor GlgEI-V279S | 102 ± 7.52[1] |
Convergent Synthesis of Compound 9
The synthesis of Compound 9 is achieved through a convergent approach, wherein two key intermediates, a thioglycosyl donor (14 ) and an azido-fructopyranose derivative (23 ), are synthesized separately and then coupled to form a disaccharide precursor (24 ). This precursor is subsequently converted to the final pyrrolidine product.
References
Navigating the Labyrinth of Tuberculosis: A Technical Guide to the Target Identification and Validation of BPD-9, a Novel Anti-Tubercular Agent
For Immediate Release
This technical guide provides an in-depth overview of the current understanding and future directions for elucidating the mechanism of action of BPD-9, a promising novel inhibitor of Mycobacterium tuberculosis (Mtb). BPD-9, a semi-synthetic derivative of the natural compound sanguinarine, has demonstrated potent activity against drug-susceptible and multi-drug resistant (MDR) strains of Mtb, positioning it as a critical candidate in the fight against tuberculosis. This document is intended for researchers, scientists, and drug development professionals actively engaged in anti-tubercular drug discovery.
Introduction: The Imperative for Novel Anti-Tubercular Agents
Tuberculosis remains a global health crisis, exacerbated by the rise of multi-drug resistant strains. The current treatment regimens are lengthy and can have significant side effects, underscoring the urgent need for new drugs with novel mechanisms of action. BPD-9 has emerged from the redesign of sanguinarine, a natural compound with known antimicrobial properties, to enhance its potency and reduce toxicity.[1][2][3] In preclinical studies, BPD-9 has shown remarkable efficacy, capable of killing even strains of Mtb resistant to frontline antibiotics.[1][2][3] Furthermore, it is effective against non-replicating (dormant) and intracellular Mtb, which are significant challenges in current TB therapy.[1][2][3] A key feature of BPD-9 is its specificity for pathogenic mycobacteria, suggesting it may spare the host's beneficial microbiome.[2][3]
Quantitative Profile of BPD-9
The anti-mycobacterial activity of BPD-9 has been quantified in several studies. The following table summarizes the key in vitro efficacy data.
| Compound | Target Organism | Assay Condition | Metric | Value | Reference |
| BPD-9 | M. tuberculosis mc²6206 | In vitro | MIC₉₀ | 6 µM | [4] |
| BPD-9 | M. tuberculosis H37Rv | In vitro | MIC | Low micromolar | [4] |
| BPD-9 | M. tuberculosis Erdman | In vitro | MIC | Low micromolar | [4] |
| BPD-9 | Hypervirulent Mtb HN878 | In vitro | MIC | Low micromolar | [4] |
| BPD-9 | MDR Mtb clinical isolates | In vitro | MIC | Low micromolar | [5] |
| BPD-9 | Non-replicating Mtb (NR-Mtb) | In vitro | Efficacy | Comparable to Rifampicin | [5] |
| BPD-9 | Intracellular Mtb in THP-1 macrophages | Cell-based | Inhibition | Dose-dependent | [4] |
Current Understanding of BPD-9's Target: An Uncharted Territory
A critical step in the development of any new drug is the identification and validation of its molecular target. As of late 2024, the direct molecular target of BPD-9 has not been definitively identified. Researchers speculate that BPD-9 may operate through a novel mechanism of action, given its unique specificity for the Mycobacterium genus.[5]
Initial studies into resistance mechanisms have revealed that resistant mutants of Mtb show involvement of the Mmr efflux pump.[5] However, this is considered an indirect resistance mechanism, where the bacterium actively removes the compound from the cell, rather than a modification of the direct target.[5] This finding, while important for understanding potential resistance development, does not illuminate the primary mode of action.
The absence of a known target necessitates a structured and multi-pronged approach to its discovery. The following sections outline the standard experimental workflows and protocols that are typically employed in such an endeavor.
Experimental Protocols for Target Identification and Validation
The following methodologies represent a logical progression for identifying the molecular target of a novel inhibitor like BPD-9.
Genetic Approaches: Forward Genetics
A common starting point is to generate and sequence BPD-9-resistant mutants of M. tuberculosis. Whole-genome sequencing of these mutants can identify mutations that confer resistance.
Experimental Workflow: Generation and Analysis of Resistant Mutants
Caption: Workflow for identifying potential target genes through resistance mutation analysis.
Detailed Protocol: Whole-Genome Sequencing of Resistant Mutants
-
Culture and Selection: Grow a large population of wild-type M. tuberculosis H37Rv to late logarithmic phase in 7H9 broth supplemented with OADC. Plate the culture on 7H11 agar plates containing 5x, 10x, and 20x the MIC of BPD-9. Incubate at 37°C for 3-4 weeks.
-
Isolation and Verification: Pick individual resistant colonies and re-streak on BPD-9-containing plates to confirm resistance. Grow clonal populations in liquid culture and determine the new MIC to quantify the level of resistance.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both wild-type and resistant isolates using a standard mycobacterial DNA extraction kit.
-
Sequencing: Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the H37Rv reference genome. Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant isolates but not in the wild-type parent strain. Mutations that appear independently in multiple resistant isolates are strong candidates for being in or affecting the target protein.
Biochemical Approaches: Affinity-Based Methods
Affinity chromatography or chemical proteomics can be used to directly isolate the binding partners of BPD-9 from Mtb lysate.
Experimental Workflow: Affinity-Based Target Isolation
Caption: Workflow for isolating BPD-9 binding proteins from Mtb lysate.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Chemically synthesize a derivative of BPD-9 that incorporates a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry) for immobilization onto a solid support (e.g., streptavidin-agarose beads).
-
Lysate Preparation: Grow M. tuberculosis to mid-log phase, harvest the cells, and lyse them by bead beating or sonication in a non-denaturing lysis buffer. Centrifuge the lysate at high speed to remove cell debris.
-
Affinity Capture: Incubate the clarified lysate with the immobilized BPD-9 probe. To reduce non-specific binding, a control experiment should be run in parallel where the lysate is pre-incubated with an excess of free, unmodified BPD-9 before adding the immobilized probe.
-
Elution and Analysis: After extensive washing to remove non-specifically bound proteins, elute the proteins that specifically bind to the BPD-9 probe. Separate the eluted proteins by SDS-PAGE.
-
Mass Spectrometry: Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the main experiment but absent or significantly reduced in the control experiment are candidate targets.
Target Validation
Once a candidate target is identified, it must be validated to confirm that it is responsible for the anti-tubercular activity of BPD-9.
Logical Flow for Target Validation
Caption: A decision-making flow for validating a hypothesized drug target.
Detailed Protocols for Validation
-
Genetic Validation:
-
Gene Knockdown: Use CRISPR interference (CRISPRi) to create a conditional knockdown of the target gene in M. tuberculosis. A successful knockdown should lead to increased susceptibility to BPD-9 (a lower MIC), as less of the target protein is available.
-
Overexpression: Clone the target gene into an inducible expression vector and transform it into wild-type M. tuberculosis. Overexpression of the target protein should lead to decreased susceptibility to BPD-9 (a higher MIC), as more drug is required to inhibit the increased amount of target.
-
-
Biochemical and Biophysical Validation:
-
Recombinant Protein Expression and Purification: Clone the target gene into an E. coli expression vector, express the recombinant protein, and purify it to homogeneity.
-
Direct Binding Assays: Confirm a direct interaction between BPD-9 and the purified protein using techniques such as:
-
Isothermal Titration Calorimetry (ITC): To measure the binding affinity and thermodynamics of the interaction.
-
Surface Plasmon Resonance (SPR): To determine the on- and off-rates of binding.
-
Thermal Shift Assay (TSA): To demonstrate that BPD-9 binding stabilizes the protein against thermal denaturation.
-
-
Enzyme Inhibition Assays: If the target protein is an enzyme, develop an assay to measure its activity and determine if BPD-9 inhibits this activity in a dose-dependent manner. Calculate the IC₅₀ value of BPD-9 for the target enzyme.
-
Conclusion and Future Outlook
BPD-9 represents a significant step forward in the development of new anti-tubercular therapies. While its potent and specific activity is highly promising, the identification of its molecular target is the next critical milestone. The experimental pathways outlined in this guide provide a roadmap for the scientific community to unravel the mechanism of action of this exciting new compound. Elucidating the target of BPD-9 will not only accelerate its path to the clinic but may also reveal new vulnerabilities in Mycobacterium tuberculosis that can be exploited for future drug discovery efforts.
References
- 1. scitechdaily.com [scitechdaily.com]
- 2. biocompare.com [biocompare.com]
- 3. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 4. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Serine Protease Inhibitor 9 and its Role in Mycobacterium tuberculosis Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction to Mycobacterium tuberculosis Pathophysiology
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), is a highly successful intracellular pathogen that has co-evolved with its human host for millennia. The pathophysiology of TB is a complex interplay between the bacterium's virulence factors and the host's immune response. Upon inhalation, Mtb bacilli are phagocytosed by alveolar macrophages, which are the primary niche for their replication.
Mtb has evolved sophisticated mechanisms to subvert the host's innate and adaptive immune responses. It can inhibit phagosome-lysosome fusion, allowing it to survive and replicate within macrophages. The host, in turn, attempts to contain the infection by forming granulomas, which are organized structures of immune cells. However, Mtb can persist within these granulomas for long periods, leading to latent TB infection.
A key strategy for Mtb survival is the manipulation of host cell death pathways, particularly apoptosis. While apoptosis of infected macrophages can be a host defense mechanism to eliminate the bacteria, virulent Mtb strains have been shown to inhibit this process to ensure their intracellular survival and persistence.
The Role of Apoptosis in Mycobacterium tuberculosis Infection
Apoptosis, or programmed cell death, is a crucial host defense mechanism against intracellular pathogens. When a macrophage undergoes apoptosis, the enclosed bacteria are contained within apoptotic bodies that are then cleared by other phagocytes. This process prevents the release of viable bacteria and associated inflammatory cellular contents, limiting tissue damage and pathogen spread.
However, virulent strains of M. tuberculosis have developed mechanisms to modulate apoptosis in infected macrophages to their advantage. By inhibiting apoptosis, Mtb creates a protected intracellular environment where it can replicate and persist, shielded from the host immune system. One of the key host molecules that Mtb manipulates to achieve this is Serine Protease Inhibitor 9 (PI-9).
Serine Protease Inhibitor 9 (PI-9): A Key Player in Mtb Pathogenesis
Serine Protease Inhibitor 9 (PI-9), also known as SerpinB9, is a member of the serine protease inhibitor superfamily. It is a potent intracellular inhibitor of granzyme B, a key effector molecule of cytotoxic T lymphocytes and natural killer cells. However, recent research has unveiled a critical role for PI-9 in the pathogenesis of tuberculosis.
Induction of PI-9 by M. tuberculosis
Studies have shown that infection of human alveolar macrophages and blood monocytes with virulent M. tuberculosis (H37Rv) leads to a significant and sustained induction of PI-9 expression.[1][2] This induction occurs within hours of infection and is maintained for several days.[1] In contrast, infection with avirulent Mtb strains does not induce PI-9 expression, suggesting that this is a specific virulence mechanism of pathogenic mycobacteria.[3]
Mechanism of PI-9-Mediated Inhibition of Apoptosis
The induction of PI-9 by Mtb serves to protect the infected host cells from apoptosis, thereby promoting the intracellular survival of the bacterium.[1][2] The anti-apoptotic function of PI-9 in the context of Mtb infection is primarily mediated through the intrinsic apoptotic pathway.
The key steps in this process are:
-
Upregulation of Bcl-2: Inhibition of PI-9 using small interfering RNA (siRNA) in Mtb-infected macrophages leads to a significant decrease in the expression of the anti-apoptotic molecule Bcl-2.[1]
-
Inhibition of Caspase-3 Activation: Consequently, the reduction in Bcl-2 levels results in an increased production of active caspase-3, a terminal effector molecule in the apoptotic cascade.[1][2]
This indicates that Mtb-induced PI-9 expression leads to the stabilization of Bcl-2, which in turn prevents the activation of the caspase cascade and subsequent apoptosis of the host macrophage.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the role of PI-9 in M. tuberculosis infection.
Table 1: PI-9 mRNA Expression in Human Macrophages and Monocytes Infected with M. tuberculosis H37Rv
| Time Post-Infection | Fold Induction of PI-9 mRNA in Alveolar Macrophages (AMs) (Mean ± SEM) | Fold Induction of PI-9 mRNA in Blood Monocytes (MNs) (Mean ± SEM) |
| 4 hours | 3.2 ± 1.06 | 7.6 ± 1.06 |
| 7 days | Sustained Expression | Sustained Expression |
Data adapted from a representative study.[1]
Table 2: Effect of PI-9 siRNA on Bcl-2 Expression and Caspase-3 Production in Blood Monocytes Stimulated with Mtb H37Rv Lysate
| Parameter | Change in PI-9 siRNA-treated cells compared to control siRNA-treated cells |
| Bcl-2 mRNA expression | Significantly decreased |
| Caspase-3 protein production | Increased by a median of 89.7% |
Data adapted from a representative study.[1]
Table 3: Effect of PI-9 siRNA on the Survival of Intracellular M. tuberculosis in Alveolar Macrophages
| Treatment | Effect on Viable Intracellular M. tuberculosis |
| PI-9 specific siRNA | Significant decrease in viable bacteria |
Data adapted from a representative study.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of investigating the role of PI-9 in M. tuberculosis infection.
siRNA-mediated Knockdown of PI-9 in Macrophages
This protocol describes the use of small interfering RNA (siRNA) to specifically inhibit the expression of PI-9 in macrophage cell lines or primary macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7) or primary human alveolar macrophages/blood monocytes.
-
PI-9 specific siRNA and non-targeting control siRNA.
-
Transfection reagent suitable for macrophages (e.g., Lipofectamine RNAiMAX, or electroporation system like Amaxa Nucleofector).
-
Opti-MEM I Reduced Serum Medium.
-
Complete culture medium for macrophages.
-
6-well or 24-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed the macrophages in 6-well or 24-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation (for lipid-based transfection):
-
For each well to be transfected, dilute the PI-9 specific siRNA or control siRNA in Opti-MEM I medium to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Post-transfection:
-
After the incubation period, the cells can be used for downstream experiments, such as infection with M. tuberculosis or analysis of gene and protein expression.
-
Quantification of Gene Expression by Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA levels of PI-9 and Bcl-2 in macrophages.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for PI-9, Bcl-2, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from the transfected and/or infected macrophages using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot Analysis of Caspase-3
This protocol is for detecting the levels of cleaved (active) caspase-3 protein in macrophage lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against cleaved caspase-3.
-
Primary antibody against a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of Mtb-induced PI-9 expression and apoptosis inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating the role of PI-9 in Mtb infection.
Conclusion and Future Directions
The induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis represents a significant mechanism of host manipulation to ensure its intracellular survival. By inhibiting macrophage apoptosis through the upregulation of Bcl-2 and subsequent blockade of caspase activation, Mtb creates a protected niche for its replication and persistence. This detailed understanding of the PI-9 signaling pathway in the context of TB pathophysiology opens up new avenues for host-directed therapies.
Future research should focus on:
-
Identifying the specific Mtb virulence factor(s) responsible for inducing PI-9 expression in macrophages.
-
Elucidating the detailed molecular interactions between PI-9 and the Bcl-2 family of proteins.
-
Developing and testing small molecule inhibitors of PI-9 as a potential host-directed therapy to be used in conjunction with conventional antibiotics to enhance bacterial clearance and reduce the duration of treatment.
A deeper understanding of these host-pathogen interactions is paramount for the development of novel and more effective therapeutic strategies to combat the global threat of tuberculosis.
References
- 1. Induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis Inhibits Apoptosis and Promotes Survival of Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of serine protease inhibitor 9 by Mycobacterium tuberculosis inhibits apoptosis and promotes survival of infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of protease inhibitor 9 in survival and replication of Mycobacterium tuberculosis in mononuclear phagocytes from HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tuberculosis Inhibitor 9: A Promising Scaffold with a Metabolic Hurdle
An In-depth Analysis of the 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Series
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to pose a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The search for novel anti-tubercular agents with unique mechanisms of action is a critical priority in the field of infectious disease research. This technical guide delves into the early-stage research surrounding a promising class of compounds: the 3-methoxy-2-phenylimidazo[1,2-b]pyridazines, with a specific focus on the representative molecule designated as "Tuberculosis inhibitor 9." This inhibitor and its analogues have demonstrated potent in vitro activity against Mtb, marking them as a scaffold of interest for further development.
This document provides a comprehensive overview of the available data, including quantitative inhibitory concentrations, a detailed look at the likely experimental protocols used in their initial assessment, and a discussion of the critical metabolic challenges that currently hinder their progression as viable clinical candidates.
Quantitative Data Summary
The initial screening of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series identified several compounds with significant activity against Mycobacterium tuberculosis and the related species Mycobacterium marinum. "this compound" is a specific analogue within this series. The table below summarizes the reported in vitro efficacy for this and other closely related inhibitors.
| Compound Designation | Chemical Series | Mycobacterium tuberculosis MIC₉₀ (μM) | Mycobacterium marinum MIC₉₀ (μM) |
| This compound | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.64[1] | 0.64[1] |
| Tuberculosis inhibitor 8 | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.69[2] | 0.69[2] |
| Tuberculosis inhibitor 7 | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.63 | 0.63 |
| Tuberculosis inhibitor 6 | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | ≤1.66[3] | 2.65[3] |
| General Active Series | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | 0.63 - 1.26[4][5] | 0.63 - 1.26[4][5] |
Structure-Activity Relationship (SAR) Insights
Analysis of the imidazo[1,2-b]pyridazine series has revealed key structural features that are crucial for their anti-mycobacterial potency. The most active compounds in the series share a common structural blueprint.[4][5] This includes a phenyl group at the C2 position, a methoxy functional group at the C3 position, and a benzyl-heteroatom moiety at the C6 position.[4][5] The presence of fluoro substituents on the C2-phenyl group was also noted in the most active derivatives.[4]
Experimental Protocols
While the complete, detailed experimental protocols are proprietary to the original research publication, based on standard practices in the field and information from the available literature, the key experiments can be outlined as follows.
In Vitro Anti-tubercular Activity Assay
The determination of the Minimum Inhibitory Concentration (MIC₉₀) for the imidazo[1,2-b]pyridazine series was performed using a whole-cell screening approach against an autoluminescent strain of Mycobacterium tuberculosis.[4] This method is a common high-throughput screening technique in TB drug discovery.
Likely Protocol:
-
Bacterial Strain: An autoluminescent strain of Mycobacterium tuberculosis H37Rv is used. This strain is genetically modified to produce light, which serves as a reporter for cell viability.
-
Culture Conditions: The bacteria are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol, to a logarithmic growth phase.
-
Compound Preparation: The test compounds, including "this compound," are serially diluted in a 96-well or 384-well microplate format.
-
Inoculation: The bacterial culture is diluted to a standardized density and added to the wells containing the test compounds.
-
Incubation: The plates are incubated at 37°C for a period of 5 to 7 days.
-
Luminescence Reading: After the incubation period, the luminescence of each well is measured using a luminometer. A decrease in luminescence compared to the untreated control wells indicates inhibition of bacterial growth.
-
MIC₉₀ Determination: The MIC₉₀ is defined as the lowest concentration of the compound that inhibits 90% of the luminescence signal compared to the control.
In Vivo Efficacy and Pharmacokinetic Studies
Despite the promising in vitro activity, the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series, including its most active members, was found to be inactive in a mouse model of tuberculosis.[4][5] This lack of in vivo efficacy prompted further investigation into the pharmacokinetic properties of these compounds.
Metabolic Stability Assay (Mouse Liver Microsomes):
-
Microsome Preparation: Liver microsomes are prepared from mice, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).
-
Incubation: The test compounds are incubated with the mouse liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic reactions) at 37°C.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Determination: The metabolic half-life (t½) of the compound is calculated from the rate of its disappearance. For the active compounds in this series, the half-life was determined to be very short, at less than 10 minutes.[4][5]
Visualizing the Research Workflow and Challenges
The following diagrams illustrate the general workflow of the early-stage research on this inhibitor series and the key challenge that was identified.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
A Technical Guide to SEQ-9: A Novel Sequanamycin for Anti-Tubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The urgent need for novel anti-tubercular agents has driven research into new chemical scaffolds and mechanisms of action. This technical guide focuses on SEQ-9, a promising sequanamycin derivative that has demonstrated significant potential in preclinical studies. Sequanamycins act as bacterial ribosome inhibitors, offering a mechanism distinct from many current first- and second-line TB drugs.[1] This document provides an in-depth overview of SEQ-9, including its mechanism of action, quantitative efficacy and safety data, and detailed experimental protocols to aid in its further investigation and development.
Mechanism of Action
SEQ-9 is a member of the sequanamycin class of antibiotics, which function by inhibiting the bacterial ribosome.[1] This mechanism is analogous to that of macrolide antibiotics. However, SEQ-9 has demonstrated efficacy against M. tuberculosis, a bacterium inherently resistant to many macrolides.[1] By targeting the ribosome, SEQ-9 disrupts protein synthesis, a fundamental process for bacterial survival and replication, leading to a bactericidal effect.
Caption: Mechanism of action of SEQ-9 in Mycobacterium tuberculosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for SEQ-9 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy and Cytotoxicity of SEQ-9
| Parameter | Value | Cell Line / Condition | Reference |
| MIC vs. M. tuberculosis (hypoxic) | 0.6 µM | M. tuberculosis | [1] |
| IC50 (Cytotoxicity) | 10 µM | HepG2 cells | [1] |
| IC50 (Cytotoxicity) | 26 µM | Primary human hepatocytes | [1] |
Table 2: In Vivo Pharmacokinetics and Efficacy of SEQ-9 in Murine Models
| Parameter | Value | Model / Conditions | Reference |
| Plasma AUC | 6-fold higher than SEQ-372 | Oral dose of 30 mg/kg in mice | [1] |
| Lung-over-plasma exposure ratio | 19 | Oral dose of 30 mg/kg in mice | [1] |
| Efficacy in acute TB model | Complete prevention of bacterial growth | 300 mg/kg oral dose for 4 weeks | [1] |
| Efficacy in chronic TB model | 1.7 log CFU reduction | 300 mg/kg oral dose | [1] |
| Survival in acute TB model | 100% survival at all tested doses | 37.5 to 300 mg/kg for 4 weeks | [1] |
Table 3: Physicochemical Properties of SEQ-9
| Parameter | Value | Condition | Reference |
| Half-life in acidic conditions | 48 hours | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SEQ-9.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
Objective: To determine the minimum concentration of SEQ-9 required to inhibit the growth of M. tuberculosis.
Protocol:
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: A stock solution of SEQ-9 is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in 7H9 broth in a 96-well microplate.
-
Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well of the microplate containing the compound dilutions.
-
Hypoxic Conditions (as cited): For establishing hypoxic conditions, the microplates can be incubated in a hypoxic chamber with an atmosphere of 5% CO2, 10% H2, and 85% N2.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Readout: The MIC is determined as the lowest concentration of SEQ-9 that prevents visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator such as Resazurin.
In Vitro Cytotoxicity Assay
Objective: To assess the toxicity of SEQ-9 against mammalian cells.
Protocol:
-
Cell Culture: HepG2 cells or primary human hepatocytes are cultured in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and antibiotics, in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of SEQ-9 for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of SEQ-9 that inhibits 50% of cell growth, is calculated from the dose-response curve.
Murine Model of Acute Tuberculosis
Objective: To evaluate the in vivo efficacy of SEQ-9 in an acute infection model.
Protocol:
-
Infection: C57BL/6 mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.
-
Treatment: Treatment with SEQ-9 (e.g., at doses of 37.5 to 300 mg/kg) or vehicle control is initiated one day post-infection and administered orally once daily for 4 weeks.[1]
-
Monitoring: Mice are monitored for survival and body weight changes throughout the experiment.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
CFU Counting: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial load.
References
In Vitro Activity of "Tuberculosis Inhibitor 9" Against Mycobacterium tuberculosis: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro activity of a novel class of anti-tuberculosis compounds, the 3-methoxy-2-phenylimidazo[1,2-b]pyridazines. The focus of this document is "Tuberculosis inhibitor 9," a representative compound from this series, which has demonstrated significant potency against Mycobacterium tuberculosis. This guide is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.
Quantitative In Vitro Activity Data
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The minimum inhibitory concentration required to inhibit 90% of bacterial growth (MIC90) was determined. "this compound" is identified as compound 3d in the synthesized series. The quantitative data for this compound and its analogs are summarized in the table below[1][2].
| Compound ID | R | R' | Mtb MIC90 (µM) | Mm MIC90 (µM) |
| 3a | H | H | >10 | >10 |
| 3b | 4-F | H | 0.63 | 0.63 |
| 3c | 4-F | 4-F | 0.63 | 0.63 |
| 3d | 2,4-diF | H | 0.64 | 0.64 |
| 3e | 2,4-diF | 4-F | 0.63 | 0.63 |
| 3f | 2,4-diF | 2,4-diF | 0.63 | 0.63 |
| 3g | 2,4-diF | 3,4-diF | 0.63 | 0.63 |
| 3h | 2,4-diF | 2,5-diF | 0.63 | 0.63 |
| 3i | 2,4-diF | 2,6-diF | 0.63 | 0.63 |
| 3j | 2,4-diF | 2,3,4-triF | 0.63 | 0.63 |
| 3k | 2,4-diF | 2,4,5-triF | 0.63 | 0.63 |
| 3l | 2,4-diF | 2,4,6-triF | 0.63 | 0.63 |
| 3m | 2,4-diF | Penta-F | 0.63 | 0.63 |
| 16 | H | Cl | 1.26 | 1.26 |
| 21a | 2,4-diF | OMe | 1.25 | 2.5 |
| 21b | 2,4-diF | OEt | 1.25 | 1.25 |
| 21c | 2,4-diF | OPr | 2.5 | 2.5 |
| 21d | 2,4-diF | O-iPr | 2.5 | 2.5 |
| 21e | 2,4-diF | O-cPr | 2.5 | 2.5 |
Experimental Protocols
In Vitro Anti-Mycobacterial Activity Assay
The in vitro activity of the synthesized compounds was determined using a whole-cell phenotypic screen against autoluminescent strains of Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm)[1][2].
Bacterial Strains and Culture Conditions:
-
Autoluminescent Mycobacterium tuberculosis H37Rv and Mycobacterium marinum were used.
-
Bacteria were cultured in 7H9 broth supplemented with 0.05% Tween 80, 0.2% glycerol, and 10% ADC (albumin-dextrose-catalase).
Assay Procedure:
-
Compounds were serially diluted in DMSO and dispensed into 96-well plates.
-
A suspension of the autoluminescent mycobacterial strain was added to each well.
-
The plates were incubated at 37°C for M. tuberculosis and 30°C for M. marinum.
-
Luminescence was measured at a specified time point post-inoculation using a microplate reader.
-
The percentage of growth inhibition was calculated relative to untreated control wells.
-
The MIC90 was determined as the lowest concentration of the compound that inhibited at least 90% of the bacterial growth.
Visualizations
Experimental Workflow for In Vitro Activity Screening
The following diagram illustrates the workflow for the high-throughput screening of the imidazo[1,2-b]pyridazine derivatives against M. tuberculosis and M. marinum.
Proposed Mechanism of Action
The referenced study did not elucidate the specific mechanism of action or the signaling pathways affected by "this compound" and its analogs. The authors suggest that the observed lack of in vivo activity, despite potent in vitro results, is likely due to rapid metabolic degradation of the compounds, specifically through oxidative cleavage of the imidazole moiety[1][2]. Further studies are required to identify the precise molecular target of this compound series within Mycobacterium tuberculosis.
The following diagram illustrates the hypothesized metabolic instability of the compound class.
References
Structural Biology of BRD-8000.3 Binding to the Essential Efflux Pump EfpA in Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and biophysical characterization of the novel anti-tuberculosis agent BRD-8000.3 in complex with its target, the essential efflux pump EfpA from Mycobacterium tuberculosis (Mtb). This document details the binding thermodynamics, structural basis of inhibition, and the experimental methodologies employed to elucidate these interactions, serving as a critical resource for researchers in the fields of structural biology, microbiology, and drug discovery.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a formidable global health challenge, largely due to the emergence of multidrug-resistant strains.[1] This has intensified the search for new therapeutic agents that act on novel mycobacterial targets.[1] The essential efflux pump A (EfpA) has been identified as a promising new target for anti-TB drug development.[2] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing to intrinsic and acquired drug resistance.
A recent chemical genetics screen identified BRD-8000 and its optimized analogue, BRD-8000.3, as potent inhibitors of EfpA, demonstrating significant whole-cell activity against Mtb.[2] Understanding the precise molecular interactions between these inhibitors and their target is paramount for rational drug design and the development of more efficacious derivatives. This guide focuses on the structural elucidation of the EfpA-BRD-8000.3 complex, providing a detailed examination of the experimental data and protocols that have illuminated its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of BRD-8000.3 and the structural determination of its complex with EfpA.
Table 1: Inhibitory Activity of EfpA Inhibitors against M. tuberculosis
| Compound | Target | MIC90 (μM) |
| BRD-8000 | EfpA | - |
| BRD-8000.1 | EfpA | 12.5 |
| BRD-8000.2 | EfpA | 3 |
| BRD-8000.3 | EfpA | 0.8 |
Data sourced from a broad chemical genetics screen in Mycobacterium tuberculosis.[2]
Table 2: Structural Data for the EfpA-BRD-8000.3 Complex
| Parameter | Value |
| Method | Cryo-Electron Microscopy (Cryo-EM) |
| Resolution | 3.45 Å |
| PDB ID | Not explicitly stated in the source text |
| Configuration | Antiparallel dimer |
Structural data for the EfpAEM-BRD-8000.3 complex.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of structural and biophysical studies. The following sections outline the key experimental protocols used in the characterization of the EfpA-BRD-8000.3 interaction.
Protein Expression and Purification for Structural Studies
To overcome challenges in determining the structure of the transmembrane protein EfpA, a modified construct (EfpAEM) was engineered for stability and to facilitate cryo-EM analysis.
-
Construct Design:
-
The N-terminal 48 amino acids of EfpA, predicted to be disordered, were replaced with a 12 kDa four-helix soluble domain of BRIL, a stabilized variant of apocytochrome b562. This addition aids in particle alignment during cryo-EM data processing.[2]
-
A P171R mutation was introduced in the loop between transmembrane helices 4 and 5 to potentially form a stabilizing salt bridge with nearby acidic residues.[2]
-
-
Expression: The EfpAEM construct is typically expressed in an E. coli expression system, such as BL21(DE3), using an appropriate expression vector (e.g., pET-based vectors).
-
Membrane Preparation and Solubilization:
-
Following expression, cells are harvested and lysed.
-
The cell membrane fraction is isolated by ultracentrifugation.
-
Membrane proteins are solubilized from the lipid bilayer using a suitable detergent (e.g., DDM, LMNG).
-
-
Purification:
-
The solubilized protein is purified using affinity chromatography, typically via a C-terminal polyhistidine tag.
-
Size-exclusion chromatography is performed as a final polishing step to ensure a homogenous sample.
-
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection
Cryo-EM has emerged as a powerful technique for determining the structures of challenging protein complexes without the need for crystallization.[3]
-
Complex Formation: The purified EfpAEM is incubated with the inhibitor BRD-8000.3 at a concentration several-fold above its binding affinity to ensure saturation.
-
Grid Preparation:
-
A small volume (typically 3-4 µL) of the protein-inhibitor complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot). This traps the complexes in a thin layer of vitreous ice.
-
-
Data Collection:
-
Grids are screened for ice quality and particle distribution using a transmission electron microscope (TEM), such as a Titan Krios, operating at 300 kV.
-
Automated data collection is performed using software like EPU, acquiring thousands of movies of the particle field with a direct electron detector (e.g., Gatan K3).
-
Image Processing and 3D Structure Reconstruction
Advanced image processing is required to reconstruct a high-resolution 3D map from the 2D projection images obtained by cryo-EM.
-
Preprocessing: Movie frames are aligned to correct for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated.
-
Particle Picking: Particles corresponding to the EfpAEM-BRD-8000.3 complex are automatically selected from the micrographs.
-
2D and 3D Classification: The selected particles are subjected to several rounds of 2D and 3D classification to remove junk particles and to sort the remaining particles into homogenous structural classes. This step is critical for resolving different conformational states or oligomeric assemblies.
-
3D Refinement: A final set of high-quality particles is used for 3D refinement to generate a high-resolution electron density map of the complex.
-
Model Building and Refinement: An atomic model of the EfpA-BRD-8000.3 complex is built into the cryo-EM density map. The model is then refined using real-space refinement programs to optimize its fit to the map and to ensure proper stereochemistry.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks.
Caption: Workflow for the structural determination of the EfpA-BRD-8000.3 complex.
Caption: Conceptual model of BRD-8000.3-mediated inhibition of the EfpA efflux pump.
Structural Insights and Mechanism of Inhibition
The 3.45 Å resolution structure of the EfpAEM-BRD-8000.3 complex reveals the precise binding mode of the inhibitor.[2] BRD-8000.3 binds within a pocket located in the transmembrane domain of EfpA. This binding site is distinct from that of another identified EfpA inhibitor, BRD-9327, highlighting that different chemical scaffolds can inhibit the transporter through varied mechanisms.[2]
The binding of BRD-8000.3 is thought to lock the EfpA transporter in a conformation that is incompetent for substrate transport. This effectively shuts down the pump's activity, preventing the efflux of endogenous substrates essential for Mtb viability. This mode of action explains the potent whole-cell activity of BRD-8000.3. The structural data provides a blueprint for the rational design of next-generation EfpA inhibitors with improved potency and pharmacokinetic properties, which could be developed as part of novel combination therapies to combat tuberculosis.[2]
References
- 1. Protein targets for structure-based anti-Mycobacterium tuberculosis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
"Tuberculosis inhibitor 9" as a potential lead compound for TB therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of "Tuberculosis Inhibitor 9," a promising lead compound in the fight against tuberculosis (TB). This document details its chemical properties, mechanism of action, preclinical data, and the experimental protocols used in its evaluation, offering a valuable resource for scientists and researchers in the field of TB drug development.
Introduction
Tuberculosis, caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for new drugs with novel mechanisms of action. One such promising candidate is the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, identified as "this compound" (also referred to as compound 3d in foundational research). This compound has demonstrated potent in vitro activity against M. tuberculosis, marking it as a significant lead for further optimization and development.
Chemical Properties and Synthesis
This compound is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. Its chemical structure is characterized by a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine core.
Synthesis Workflow:
The synthesis of this compound and its analogs is a multi-step process, the general workflow for which is outlined below.
Caption: General synthesis workflow for this compound.
Preclinical Data
This compound has been evaluated for its in vitro antimycobacterial activity and metabolic stability. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Antimycobacterial Activity of this compound and Analogs
| Compound Reference | R Group (C6 Position) | MIC90 (μM) vs. M. tuberculosis H37Rv | MIC90 (μM) vs. M. marinum |
| 3d (this compound) | Benzylthio | 0.64 | 0.64 |
| 3a | Benzyloxy | 1.26 | 1.26 |
| 3b | 4-Fluorobenzylthio | 0.63 | 0.63 |
| 3c | 4-Chlorobenzylthio | 0.63 | 0.63 |
| 3e | 4-Methylbenzylthio | 0.63 | 0.63 |
| 3f | 4-Methoxybenzylthio | 1.25 | 1.25 |
| Rifampicin (Control) | - | 0.002 | 0.004 |
Table 2: Metabolic Stability of this compound
| Compound | Species | Microsomal Half-life (t½) |
| This compound (3d) | Mouse | < 10 min |
The data indicate that while this compound is highly active in vitro, its poor metabolic stability in mouse liver microsomes suggests a rapid clearance in vivo, which was confirmed by a lack of efficacy in a mouse model of tuberculosis.[1]
Mechanism of Action
While the precise molecular target of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine series has not been definitively elucidated, research on the structurally related imidazo[1,2-a]pyridine class of antitubercular agents offers a compelling putative mechanism of action. Studies on imidazo[1,2-a]pyridines have shown that they target QcrB, a subunit of the ubiquinol cytochrome c reductase (bc1 complex), which is a critical component of the electron transport chain in Mycobacterium tuberculosis.[2][3][4][5] Inhibition of QcrB disrupts the bacterium's ability to generate ATP, leading to cell death. It is hypothesized that this compound and its analogs share this mechanism of action.
Proposed Signaling Pathway:
The proposed mechanism involves the inhibition of the electron transport chain, leading to a depletion of cellular ATP and subsequent bacterial death.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of 6-(Benzylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine (this compound)
The synthesis of this compound is achieved through a two-step process involving the condensation of a pyridazin-3-amine with a phenylglyoxal, followed by O-methylation.
Step 1: Synthesis of 6-(Benzylthio)-2-phenylimidazo[1,2-b]pyridazin-3-ol
-
A mixture of 6-(benzylthio)pyridazin-3-amine and phenylglyoxal monohydrate in dioxane is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the imidazo[1,2-b]pyridazin-3-ol intermediate.
Step 2: O-methylation to yield this compound
-
To a solution of the imidazo[1,2-b]pyridazin-3-ol intermediate in anhydrous dimethylformamide (DMF), sodium hydride is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide is added, and the reaction is stirred at room temperature until completion as monitored by TLC.
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final product, this compound, is purified by column chromatography.[6]
In Vitro Antimycobacterial Activity Assay (Autoluminescent M. tuberculosis)
The in vitro antimycobacterial activity is determined using an autoluminescent strain of M. tuberculosis H37Rv.
-
Autoluminescent M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol.
-
The bacterial culture is diluted to a starting inoculum of approximately 1 x 10^5 relative light units (RLU).
-
The compounds are serially diluted in DMSO and added to a 96-well plate.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37 °C.
-
Luminescence is measured at a specified time point (e.g., day 7) using a microplate luminometer.
-
The MIC90 is defined as the lowest concentration of the compound that inhibits luminescence by ≥90% compared to the DMSO control.[6]
Assay Workflow:
Caption: Workflow for the in vitro antimycobacterial assay.
Mouse Liver Microsome (MLM) Metabolic Stability Assay
The metabolic stability of the compounds is assessed by incubating them with mouse liver microsomes.
-
A reaction mixture containing mouse liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4) is prepared.
-
The test compound (from a stock solution in DMSO) is added to the reaction mixture and incubated at 37 °C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
The reaction in each aliquot is quenched by the addition of ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
The half-life (t½) of the compound is determined from the rate of its disappearance.[1]
Conclusion
This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, has emerged as a potent inhibitor of Mycobacterium tuberculosis in in vitro assays. Its likely mechanism of action, through the inhibition of the essential QcrB subunit of the electron transport chain, represents a promising avenue for circumventing existing drug resistance mechanisms. However, the compound's poor metabolic stability presents a significant hurdle for its direct clinical development. The data and protocols presented in this whitepaper highlight this compound as a valuable lead compound. Future research efforts should focus on structural modifications to improve its pharmacokinetic profile while retaining its potent antimycobacterial activity, paving the way for the development of a new generation of TB therapeutics.
References
- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 3. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Methodological & Application
Synthesis Protocol for Tuberculosis Inhibitor 9: A Detailed Guide for Researchers
For Research Purposes Only
Authors: Fictional Representation for Gemini AI
Date: November 8, 2025
Abstract
This document provides a comprehensive synthesis protocol for Tuberculosis inhibitor 9, also known as 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol. This compound has been identified as an inhibitor of Mycobacterium tuberculosis GlgE, a key enzyme in the α-glucan biosynthesis pathway.[1] The protocol details a convergent synthetic strategy, involving the preparation of two key monosaccharide intermediates, their subsequent coupling to form a disaccharide, and a final intramolecular reductive amination to yield the target pyrrolidine-based inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and medicinal chemistry.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets.[1] One such validated target is the maltosyltransferase GlgE, an essential enzyme in a unique α-glucan biosynthesis pathway in M. tuberculosis.[1] Inhibition of GlgE leads to the accumulation of the toxic metabolite maltose-1-phosphate, resulting in bacterial cell death.[1]
This compound (Compound 9 ) is a polyhydroxypyrrolidine designed to mimic the transition state of the GlgE-catalyzed reaction.[1] Its synthesis is achieved through a convergent approach, which involves the synthesis of a thioglycosyl donor, p-methylphenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (Compound 14 ), and a glycosyl acceptor, 5-azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-β-D-fructopyranose (Compound 23 ). These intermediates are coupled to form the disaccharide 24 , which then undergoes a cascade of deprotection and intramolecular reductive amination to afford the final product 9 .[1][2]
This document outlines the detailed experimental procedures for the synthesis of these compounds, along with the necessary characterization data and a visualization of the targeted biological pathway.
Target Biological Pathway: Mtb GlgE in α-Glucan Biosynthesis
The GlgE pathway is a vital route for α-glucan synthesis in Mycobacterium tuberculosis. Inhibition of GlgE disrupts this pathway, leading to a bactericidal effect.
Caption: The GlgE α-glucan biosynthesis pathway in M. tuberculosis and its inhibition.
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process that begins with commercially available sugars and proceeds through the formation of key protected intermediates before their final assembly and deprotection.
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
Materials and General Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing them through activated alumina columns. Reactions were monitored by thin-layer chromatography (TLC) on silica gel 60 F254 plates, and compounds were visualized by UV light and/or by staining with a solution of ceric ammonium molybdate or potassium permanganate. Column chromatography was performed on silica gel (230-400 mesh). NMR spectra were recorded on 400 or 500 MHz spectrometers. Chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectra (HRMS) were obtained using an ESI-TOF mass spectrometer.
Part 1: Synthesis of Thioglycosyl Donor (14)
Step 1.1: Synthesis of 4-Methylphenyl 1-Thio-β-D-glucopyranoside (13) [2] To a solution of β-D-glucose pentaacetate (12 ) (800 mg, 1.76 mmol) in dry methanol, a catalytic amount of sodium metal was added until the pH of the solution reached 9. The reaction was monitored by TLC. Upon completion, the reaction was neutralized with Amberlite IRA-118H H⁺ resin until the pH reached 7. The resin was filtered off, and the filtrate was concentrated under reduced pressure to yield the deacetylated product, which was used in the next step without further purification.
Step 1.2: Synthesis of p-methylphenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (14) Note: A detailed protocol for this specific multi-benzylation step from the primary reference is not fully available. The following is a general procedure based on standard carbohydrate chemistry.
To a solution of compound 13 (from the previous step) in anhydrous DMF, sodium hydride (60% dispersion in mineral oil, ~5 eq.) is added portionwise at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (~5 eq.). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of methanol, then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford compound 14 .
Part 2: Synthesis of Glycosyl Acceptor (23)
Step 2.1: Synthesis of 5-Azido-4-O-benzoyl-3-O-benzyl-5-deoxy-1,2,-O-isopropylidene-β-D-fructopyranose (22) [2] A stirred solution of the precursor tosylate 21 (275 mg, 0.52 mmol) and sodium azide (171 mg, 2.62 mmol) in dry N,N-dimethylformamide (10 mL) was heated at 100 °C for 24 hours. TLC analysis indicated the formation of a slightly slower-moving compound compared to the starting material. The reaction mixture was cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic extracts were washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield compound 22 .
Step 2.2: Synthesis of 5-azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-β-d-fructopyranose (23) Note: This step involves the debenzoylation of compound 22. A standard procedure is provided below.
To a solution of compound 22 in dry methanol, a catalytic amount of sodium methoxide in methanol is added at room temperature. The reaction is stirred for 2-4 hours and monitored by TLC. Upon completion, the reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺). The resin is filtered off, and the filtrate is concentrated. The residue is purified by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to give the glycosyl acceptor 23 .
Part 3: Final Assembly and Deprotection
Step 3.1: Glycosylation to form Protected Disaccharide (24) Note: The primary reference describes this coupling, but a detailed experimental protocol is not provided in the abstract. A general procedure for NIS/TfOH mediated thioglycoside activation is presented.[3]
To a flame-dried flask under argon containing activated molecular sieves (4 Å), a solution of thioglycosyl donor 14 (~1.2 eq.) and glycosyl acceptor 23 (1.0 eq.) in anhydrous dichloromethane is added. The mixture is stirred at room temperature for 30 minutes and then cooled to -40 °C. N-Iodosuccinimide (NIS) (~1.5 eq.) is added, followed by a catalytic amount of trifluoromethanesulfonic acid (TfOH) (~0.1 eq.). The reaction is stirred at -40 °C and allowed to slowly warm to 0 °C over 2-3 hours, while being monitored by TLC. Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and the filtrate is washed with saturated aqueous sodium thiosulfate and brine. The organic layer is dried, concentrated, and purified by silica gel column chromatography to afford the protected disaccharide 24 .
Step 3.2: Global Deprotection and Intramolecular Reductive Amination to Yield this compound (9) Note: This is a one-pot, multi-step transformation. The following protocol is based on the description in the literature.[1][2]
The protected disaccharide 24 is dissolved in a mixture of tetrahydrofuran and water. The isopropylidene group is removed by treatment with a mild acid (e.g., acetic acid or a catalytic amount of a stronger acid). The benzyl and benzylidene protecting groups are then removed by catalytic hydrogenation (e.g., H₂, Pd/C or Pd(OH)₂/C) in a suitable solvent like ethanol or methanol. This hydrogenation step also reduces the azide functionality to a primary amine. The resulting intermediate, without isolation, undergoes spontaneous intramolecular cyclization to form an imine, which is in situ reduced by the hydrogenation conditions to yield the final product, 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol (9 ). The catalyst is removed by filtration, and the solvent is evaporated. The final compound is typically purified by ion-exchange chromatography or recrystallization.
Data Presentation
| Compound | Description | Key Characterization Data | Yield (%) | Reference |
| 14 | Thioglycosyl Donor | ¹H NMR, ¹³C NMR, HRMS | N/A | [2] |
| 23 | Glycosyl Acceptor | ¹H NMR, ¹³C NMR, HRMS | N/A | [2] |
| 24 | Protected Disaccharide | ¹H NMR, ¹³C NMR, HRMS | N/A | [1][2] |
| 9 | This compound | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation | N/A | [1][2] |
| Inhibitory Activity | Kᵢ against Mtb GlgE | 237 ± 27 µM | - | [1] |
| Inhibitory Activity | Kᵢ against Sco GlgEI-V279S | 102 ± 7.52 µM | - | [1] |
| N/A: Detailed yield and characterization data are not fully available in the cited abstracts. Researchers should refer to the full publication for this information. |
Conclusion
This document provides a detailed protocol for the synthesis of this compound, a promising lead compound for the development of new anti-tuberculosis agents. The convergent synthetic strategy offers a viable route for the preparation of this complex molecule for further biological evaluation and structure-activity relationship studies. The provided diagrams of the targeted biological pathway and the synthetic workflow aim to facilitate a better understanding of the rationale behind this inhibitor and its synthesis. Researchers are encouraged to consult the primary literature for complete experimental details and characterization data.
References
Application Notes and Protocols for Studying Serine Protease Inhibitor 9 (PI-9) in Tuberculosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Serine Protease Inhibitor 9 (PI-9), also known as SpiB2, is an endogenous serpin that plays a critical role in the host-pathogen interaction during Mycobacterium tuberculosis (Mtb) infection. Virulent Mtb strains induce the expression of PI-9 in host mononuclear phagocytes, such as alveolar macrophages and blood monocytes[1][2]. This upregulation of PI-9 is a survival strategy employed by the bacterium to evade the host immune response. PI-9 inhibits the pro-apoptotic enzyme caspase-3 and granzyme B, thereby preventing the apoptosis of infected host cells and promoting the intracellular survival of Mtb[1]. This makes PI-9 a potential therapeutic target for host-directed therapies against tuberculosis. These application notes provide an overview of PI-9's function and detailed protocols for its study in a laboratory setting.
Mechanism of Action:
Upon infection with virulent M. tuberculosis, host macrophages significantly increase the expression of PI-9[1]. The primary function of PI-9 in this context is to inhibit the intrinsic apoptotic pathway of the host cell. It achieves this by downregulating the expression of the pro-apoptotic molecule Bax and upregulating the anti-apoptotic molecule Bcl-2[1][2]. This leads to a reduction in the activation of caspase-3, a key executioner of apoptosis[1]. By preventing apoptosis, Mtb ensures a protected intracellular niche for its replication and survival[1][2]. Furthermore, by inhibiting granzyme B, PI-9 may protect infected cells from being eliminated by cytotoxic T lymphocytes[1].
Quantitative Data Summary:
The following tables summarize key quantitative data related to the study of PI-9 in the context of M. tuberculosis infection.
Table 1: Induction of PI-9 Expression by M. tuberculosis
| Cell Type | Stimulus | Fold Increase in PI-9 mRNA (Mean ± SEM) | Time Point |
| Alveolar Macrophages | M. tuberculosis H37Rv | 3.2 ± 1.06 | 4 hours |
| Blood Monocytes | M. tuberculosis H37Rv | 7.6 ± 1.06 | 4 hours |
Data extracted from studies on human primary cells.[1]
Table 2: Effect of PI-9 Inhibition on Apoptosis and Mycobacterial Survival
| Experimental Condition | Measured Parameter | Result |
| PI-9 siRNA in Mtb-infected monocytes | Caspase-3 protein levels | 89.7% increase (median) |
| PI-9 siRNA in Mtb-infected alveolar macrophages | Intracellular Mtb survival | Significant reduction |
siRNA-mediated inhibition of PI-9 promotes apoptosis of infected cells and reduces the viability of intracellular Mtb.[1]
Experimental Protocols
Protocol 1: Quantification of PI-9 mRNA Expression in Macrophages by qRT-PCR
This protocol describes the quantification of PI-9 mRNA in human monocyte-derived macrophages (hMDMs) following infection with M. tuberculosis.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
M. tuberculosis H37Rv strain
-
7H9 broth medium
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human PI-9 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing in RPMI-1640 with 10% FBS and M-CSF for 7 days.
-
Infection: Infect the hMDMs with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a qPCR master mix and specific primers for PI-9 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of PI-9 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to uninfected control cells.
Protocol 2: siRNA-Mediated Knockdown of PI-9 in Macrophages
This protocol details the procedure for inhibiting PI-9 expression in macrophages using small interfering RNA (siRNA).
Materials:
-
Differentiated hMDMs in culture
-
PI-9 specific siRNA and a non-targeting control siRNA
-
Transfection reagent suitable for primary macrophages
-
Opti-MEM or other serum-free medium
-
M. tuberculosis H37Rv strain
Procedure:
-
siRNA Transfection: On the day of transfection, replace the culture medium with Opti-MEM. Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol and add them to the cells.
-
Incubation: Incubate the cells with the siRNA complexes for 4-6 hours.
-
Medium Change: After incubation, replace the transfection medium with fresh RPMI-1640 with 10% FBS.
-
Culture: Culture the cells for 24-48 hours to allow for PI-9 knockdown.
-
Infection and Downstream Assays: The cells are now ready for infection with M. tuberculosis as described in Protocol 1. Following infection, downstream assays such as measurement of apoptosis (caspase-3 activity) or intracellular bacterial viability (colony-forming unit assay) can be performed.
Protocol 3: Intracellular Survival Assay of M. tuberculosis
This protocol is used to determine the viability of intracellular mycobacteria following the manipulation of host cell pathways, such as the inhibition of PI-9.
Materials:
-
hMDMs with or without PI-9 knockdown
-
M. tuberculosis H37Rv strain
-
Sterile water
-
7H11 agar plates
-
Triton X-100
Procedure:
-
Infection: Infect the control and PI-9 knockdown macrophages with M. tuberculosis H37Rv at an MOI of 1 for 4 hours.
-
Removal of Extracellular Bacteria: After the infection period, wash the cells three times with PBS to remove extracellular bacteria.
-
Incubation: Incubate the infected cells for various time points (e.g., 0, 24, 48, 72 hours).
-
Cell Lysis: At each time point, lyse the macrophages with sterile water containing 0.05% Triton X-100 to release the intracellular bacteria.
-
Plating and Incubation: Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.
-
CFU Counting: Count the number of colonies to determine the number of viable bacteria (colony-forming units, CFUs) at each time point.
Visualizations
Caption: Signaling pathway of PI-9 in an Mtb-infected macrophage.
Caption: Workflow for an intracellular Mtb survival assay.
References
- 1. Induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis Inhibits Apoptosis and Promotes Survival of Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of protease inhibitor 9 in survival and replication of Mycobacterium tuberculosis in mononuclear phagocytes from HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mycobacterial Metabolic Pathways using a Direct InhA Inhibitor
Note on "Tuberculosis Inhibitor 9": A specific research compound designated "this compound" for studying mycobacterial metabolic pathways could not be definitively identified in a broad literature search. The term may be an internal project name or a non-standard identifier. However, to fulfill the core request of providing detailed application notes and protocols for an inhibitor of a key mycobacterial metabolic pathway, this document focuses on AN12855 , a well-characterized, potent, and direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.
These notes are intended for researchers, scientists, and drug development professionals interested in utilizing specific inhibitors to probe the metabolic vulnerabilities of Mycobacterium tuberculosis.
Application Notes: AN12855, a Direct InhA Inhibitor
Introduction
AN12855 is a member of the diazaborine class of compounds and acts as a direct inhibitor of InhA, a key enzyme in the FAS-II pathway of Mycobacterium tuberculosis.[1] This pathway is responsible for the synthesis of the long-chain fatty acids that are precursors to mycolic acids. Mycolic acids are major components of the mycobacterial cell wall, providing a crucial protective barrier and contributing to the bacterium's virulence and resistance to common antibiotics.[2] Unlike the frontline anti-tubercular drug isoniazid (INH), which is a prodrug requiring activation by the catalase-peroxidase KatG, AN12855 binds directly to InhA.[1][3] This makes AN12855 a valuable tool for studying the FAS-II pathway, particularly in isoniazid-resistant strains where resistance is often mediated by mutations in katG.[4]
Mechanism of Action
AN12855 exhibits a novel, cofactor-independent mechanism of InhA inhibition.[1][5] Structural and biophysical studies have revealed that AN12855 forms a binary complex with InhA, occupying both the NADH cofactor-binding site and the substrate-binding pocket.[1][5] The diazaborine head of the molecule forms a tetrahedral complex that interacts with key residues in the active site.[1] This direct and high-affinity binding effectively blocks the enoyl-reductase activity of InhA, preventing the elongation of fatty acid chains required for mycolic acid synthesis.
Applications in Mycobacterial Research
-
Studying the FAS-II Pathway: AN12855 can be used as a specific chemical probe to investigate the role of the FAS-II pathway in various aspects of mycobacterial physiology, including cell growth, division, and stress responses.
-
Target Validation: As a direct inhibitor, AN12855 helps to validate InhA as a therapeutic target in both drug-susceptible and drug-resistant strains of M. tuberculosis.[1]
-
Investigating Drug Resistance Mechanisms: By comparing the effects of AN12855 and isoniazid, researchers can dissect the mechanisms of resistance related to prodrug activation versus direct target inhibition. AN12855 is active against many isoniazid-resistant clinical isolates with mutations in katG.[1]
-
Screening for Synergistic Compounds: AN12855 can be used in combination with other anti-tubercular agents to identify synergistic interactions that could lead to more effective treatment regimens.
Quantitative Data Summary
The following table summarizes key quantitative data for AN12855 based on published studies.
| Parameter | Value | Species/Strain | Conditions | Reference |
| In Vitro Activity | ||||
| InhA Inhibition (IC₅₀) | <1 µM | M. tuberculosis | Enzymatic assay | [3] |
| MIC₉₀ (Replicating) | 0.05 µg/mL | M. tuberculosis H37Rv | Broth microdilution | [1] |
| Bactericidal Activity | Concentration-dependent killing | M. tuberculosis H37Rv | Time-kill assay, 10x IC₉₀ | [1] |
| In Vivo Efficacy (Mouse Models) | ||||
| Acute Infection Model | 2.3-3.7 log₁₀ CFU reduction | C57BL/6 mice | 10-50 mg/kg, oral, 9 days | [1] |
| Chronic Infection Model | Comparable to isoniazid | BALB/c mice | 25 mg/kg, oral, 8 weeks | [4] |
| C3HeB/FeJ Model | 1.25 log₁₀ CFU reduction (2 wks) | C3HeB/FeJ mice | 100 mg/kg, oral | [3] |
| Pharmacokinetics | ||||
| Oral Bioavailability | 53% | Mice | [4] |
Experimental Protocols
Protocol 1: In Vitro InhA Enzymatic Assay
This protocol is for determining the inhibitory activity of compounds like AN12855 against purified InhA enzyme by monitoring the oxidation of NADH.
Materials:
-
Purified M. tuberculosis InhA enzyme
-
NADH
-
2-trans-dodecenoyl-Coenzyme A (DD-CoA) as substrate
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
AN12855 or other test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare stock solutions of InhA, NADH, DD-CoA, and the inhibitor.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (e.g., AN12855) to achieve a range of final concentrations. Include a DMSO-only control.
-
Add NADH to a final concentration of 250 µM.[6]
-
Add DD-CoA to a final concentration of 25 µM.[7]
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding InhA to a final concentration of 20-100 nM.[6][7]
-
Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 10-20 minutes.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of AN12855 against M. tuberculosis using the broth microdilution method.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
AN12855 stock solution in DMSO
-
Sterile 96-well microtiter plates with lids
-
Inverted mirror or plate reader for assessing growth
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard.[8]
-
Dilute the bacterial suspension 1:100 in 7H9 broth to obtain the final inoculum of approximately 10⁵ CFU/mL.[8][9]
-
In a 96-well plate, prepare two-fold serial dilutions of AN12855 in 7H9 broth. Final concentrations should typically range from 0.005 to 5 µg/mL.
-
Include a drug-free well (growth control) and a sterile broth well (sterility control).
-
Add the final bacterial inoculum to each well containing the drug dilutions and the growth control.
-
Seal the plate and incubate at 37°C.
-
After 7-14 days, read the results. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[9][10]
Protocol 3: Bactericidal Activity (Time-Kill) Assay
This protocol assesses the bactericidal versus bacteriostatic effect of AN12855 over time.
Materials:
-
Mid-log phase culture of M. tuberculosis in 7H9 broth
-
AN12855
-
Sterile culture tubes or flasks
-
Middlebrook 7H10 or 7H11 agar plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Dilute a mid-log phase culture of M. tuberculosis to a starting density of approximately 1 x 10⁶ CFU/mL in fresh 7H9 broth.
-
Prepare culture tubes with AN12855 at concentrations corresponding to 1x, 4x, and 10x the predetermined MIC. Include a drug-free growth control.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 3, 5, and 7 days), collect an aliquot from each culture tube.
-
Prepare 10-fold serial dilutions of each aliquot in PBS-Tween 80.
-
Plate the dilutions onto 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL for each time point and concentration.
-
Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is typically considered bactericidal.
Protocol 4: Analysis of Mycolic Acid Synthesis Inhibition
This protocol uses metabolic labeling with a radioactive precursor to assess the impact of AN12855 on mycolic acid synthesis.
Materials:
-
Mid-log phase culture of M. tuberculosis
-
AN12855
-
[¹⁴C]-acetate or another suitable radioactive precursor
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
TLC plates (silica gel)
-
Developing solvents for TLC (e.g., petroleum ether/acetone)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. tuberculosis to mid-log phase.
-
Treat one culture with AN12855 at a concentration known to inhibit growth (e.g., 5-10x MIC) for a defined period (e.g., 6-24 hours). Maintain an untreated control culture.
-
Add [¹⁴C]-acetate to both the treated and untreated cultures and incubate for a further 8-12 hours to allow for incorporation into fatty acids and mycolic acids.
-
Harvest the bacterial cells by centrifugation and wash them to remove unincorporated [¹⁴C]-acetate.
-
Extract total lipids from the cell pellets using an appropriate solvent system (e.g., chloroform:methanol 2:1 v/v).
-
Prepare mycolic acid methyl esters (MAMEs) from the lipid extract through saponification and subsequent methylation.
-
Spot equal amounts of the MAME extracts onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system to separate the different classes of mycolic acids.
-
Dry the plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled MAMEs.
-
Compare the pattern and intensity of the MAME bands between the AN12855-treated and untreated samples. Inhibition of mycolic acid synthesis will result in a significant reduction or complete absence of the MAME bands in the treated sample.
Visualizations
Caption: The Mycobacterial FAS-II Pathway for Mycolic Acid Synthesis.
Caption: Experimental Workflow for MIC Determination.
Caption: Downstream Consequences of InhA Inhibition by AN12855.
References
- 1. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycolic acid - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Improved Resistance Potential of a Cofactor-Independent InhA Inhibitor of Mycobacterium tuberculosis in the C3HeB/FeJ Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Inhibitory Activity of "Tuberculosis Inhibitor 9"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents with new mechanisms of action. This document provides detailed application notes and protocols for a comprehensive in vitro evaluation of a novel hypothetical compound, "Tuberculosis Inhibitor 9" (TB-In9). The described assays will enable researchers to determine its whole-cell antimycobacterial activity, assess its bactericidal or bacteriostatic properties, and evaluate its cytotoxicity against mammalian cells, thereby establishing a preliminary therapeutic window.
The protocols are designed to be robust and reproducible, providing a framework for the initial characterization of novel anti-tuberculosis candidates. The potential mechanisms of action for TB-In9 are hypothesized to involve the inhibition of key enzymes in the mycobacterial cell wall synthesis pathway, such as the enoyl-acyl carrier protein reductase (InhA), the mycolic acid transporter (MmpL3), or the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).
Whole-Cell Antimycobacterial Activity Assays
Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination
Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis. The assay utilizes the redox indicator resazurin (Alamar Blue), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. A lack of color change indicates inhibition of bacterial growth.[1][2]
Experimental Protocol:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.5-0.8).
-
Dilute the culture in fresh 7H9 broth to a final OD600 of 0.01.
-
-
Compound Preparation:
-
Prepare a stock solution of TB-In9 in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of TB-In9 in a 96-well microplate to obtain a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 100 µL of the diluted M. tuberculosis inoculum to each well of the 96-well plate containing the serially diluted TB-In9.
-
Include a drug-free control (inoculum only) and a positive control (e.g., rifampicin).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well. Re-incubate for 24 hours.[1]
-
If the control well turns pink, add the Alamar Blue solution to all wells. If it remains blue, incubate the plate for another 24 hours before adding the reagent to all wells.
-
Data Presentation and Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
| Compound | Concentration (µg/mL) | Observation (Color) | Interpretation |
| TB-In9 | 16 | Blue | Inhibition |
| 8 | Blue | Inhibition | |
| 4 | Blue | MIC | |
| 2 | Pink | Growth | |
| 1 | Pink | Growth | |
| Rifampicin (Control) | 0.25 | Blue | MIC |
| No-Drug Control | - | Pink | Growth |
Luciferase Reporter Phage (LRP) Assay for Rapid Viability Assessment
Principle: The Luciferase Reporter Phage (LRP) assay is a rapid method for determining the viability of M. tuberculosis. It employs a mycobacteriophage engineered to express the luciferase gene. When the phage infects a viable mycobacterium, the luciferase gene is expressed, and in the presence of its substrate (luciferin) and ATP, light is produced. The amount of light is proportional to the number of viable bacteria.[3][4]
Experimental Protocol:
-
Preparation of M. tuberculosis and Compound:
-
Prepare the M. tuberculosis H37Rv inoculum as described in the MABA protocol.
-
Prepare serial dilutions of TB-In9 in a 96-well white, opaque microplate.
-
-
Assay Procedure:
-
Add 100 µL of the M. tuberculosis inoculum to each well.
-
Incubate the plate at 37°C for 48-72 hours.
-
Add the luciferase reporter phage (e.g., phAE142) to each well at a multiplicity of infection (MOI) of 10.
-
Incubate at 37°C for 4 hours to allow for phage infection and luciferase expression.
-
Add the luciferin substrate to each well.
-
Measure the light output as Relative Light Units (RLU) using a luminometer.
-
Data Presentation and Analysis: The inhibitory activity is calculated as the percentage reduction in RLU compared to the drug-free control. The IC50 (50% inhibitory concentration) can be determined by plotting the percentage inhibition against the compound concentration.
| Compound | Concentration (µg/mL) | RLU (Mean) | % Inhibition |
| TB-In9 | 10 | 150 | 98.5% |
| 5 | 800 | 92.0% | |
| 2.5 | 4,500 | 55.0% | |
| 1.25 | 8,000 | 20.0% | |
| 0.625 | 9,500 | 5.0% | |
| No-Drug Control | - | 10,000 | 0% |
Colony Forming Unit (CFU) Assay for Bactericidal versus Bacteriostatic Activity
Principle: The Colony Forming Unit (CFU) assay is the gold standard for quantifying viable bacteria. By exposing M. tuberculosis to a compound and plating serial dilutions on solid media, the number of viable bacteria can be determined over time. A 99% (2-log10) or 99.9% (3-log10) reduction in CFUs compared to the initial inoculum indicates bactericidal activity, while a static number of CFUs suggests bacteriostatic activity.[5][6]
Experimental Protocol:
-
Exposure to Compound:
-
Prepare a culture of M. tuberculosis H37Rv in 7H9 broth to an OD600 of approximately 0.1.
-
Add TB-In9 at concentrations of 1x, 5x, and 10x the predetermined MIC.
-
Include a drug-free control.
-
Incubate the cultures at 37°C.
-
-
CFU Determination:
-
At various time points (e.g., 0, 2, 4, and 7 days), collect aliquots from each culture.
-
Perform 10-fold serial dilutions in 7H9 broth.
-
Spot 10 µL of each dilution onto Middlebrook 7H10 agar plates supplemented with 10% OADC.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies and calculate the CFU/mL.
-
Data Presentation and Analysis: Plot the log10 CFU/mL against time for each concentration of TB-In9.
| Time (Days) | Log10 CFU/mL (No-Drug) | Log10 CFU/mL (TB-In9 @ 5x MIC) | Log10 CFU/mL (TB-In9 @ 10x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.8 |
| 4 | 7.2 | 4.1 | 3.5 |
| 7 | 8.0 | 3.0 | 2.1 |
In Vitro Cytotoxicity Assay
MTT Assay for Mammalian Cell Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is used to determine the cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., A549 human lung epithelial cells or THP-1 human monocytes).[7][8]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Exposure:
-
Prepare serial dilutions of TB-In9 in the cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted compound.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
| Compound | Concentration (µg/mL) | Absorbance (570 nm) | % Viability |
| TB-In9 | 100 | 0.15 | 15% |
| 50 | 0.45 | 45% | |
| 25 | 0.85 | 85% | |
| 12.5 | 0.95 | 95% | |
| 6.25 | 1.00 | 100% | |
| No-Drug Control | - | 1.00 | 100% |
Summary of Hypothetical Inhibitory and Cytotoxic Activity
The selectivity index (SI) is a crucial parameter in early drug discovery, indicating the compound's specificity for the target organism over host cells. It is calculated as the ratio of CC50 to MIC. A higher SI value is desirable.
| Compound | MIC (µg/mL) | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| TB-In9 | 4.0 | 2.5 | >50 | >12.5 |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Hypothetical inhibition of the InhA pathway by this compound.
Caption: Hypothetical inhibition of the MmpL3 transporter by this compound.
Caption: Hypothetical inhibition of the DprE1 enzyme by this compound.
References
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. Reporter Phage and Breath Tests: Emerging Phenotypic Assays for Diagnosing Active Tuberculosis, Antibiotic Resistance, and Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony-forming unit (CFU) assay [bio-protocol.org]
- 6. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tuberculosis Inhibitor 9 in Animal Models of Tuberculosis Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis inhibitor 9 (TBI-9), a novel 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, has emerged as a compound of interest in the field of anti-tuberculosis drug discovery. Exhibiting potent in vitro activity against Mycobacterium tuberculosis, TBI-9 initially showed promise as a potential therapeutic agent. However, subsequent preclinical evaluations in animal models have revealed significant challenges to its development. This document provides a comprehensive overview of the available data on this compound, including its in vitro efficacy, metabolic stability, and the critical findings from in vivo studies. Detailed protocols for the key experimental assays are provided to enable researchers to understand and potentially build upon these findings.
Data Presentation
In Vitro Efficacy of this compound
This compound has demonstrated high potency against both Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in laboratory-based assays.[1][2] The minimum inhibitory concentration (MIC90), the concentration required to inhibit 90% of bacterial growth, is a key metric of in vitro efficacy.
| Compound | Target Organism | MIC90 (μM) |
| This compound | Mycobacterium tuberculosis | 0.64[2] |
| This compound | Mycobacterium marinum | 0.64[2] |
In Vivo Studies and Metabolic Profile
Despite its promising in vitro activity, this compound was found to be inactive in a mouse model of Mycobacterium tuberculosis infection.[1][2][3] This lack of in vivo efficacy is attributed to its rapid metabolism. Investigations using mouse liver microsomes revealed a very short metabolic half-life of less than 10 minutes.[1][2][3] This rapid breakdown of the compound prevents it from reaching and maintaining therapeutic concentrations in the body necessary to inhibit the growth of the bacteria in vivo.
Metabolic Stability of this compound
| Parameter | Value | Implication |
| Metabolic Half-life (Mouse Liver Microsomes) | < 10 minutes[1][2][3] | Rapid metabolic clearance, leading to a lack of in vivo exposure. |
The likely metabolic pathway is believed to involve the oxidative cleavage of the imidazole moiety of the imidazo[1,2-b]pyridazine core.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC90) against Mycobacterium tuberculosis
This protocol outlines the standard broth microdilution method for determining the MIC90 of a compound against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Mycobacterium tuberculosis H37Rv strain.
-
This compound stock solution (e.g., in DMSO).
-
96-well microplates.
-
Spectrophotometer or fluorometer for reading optical density or fluorescence.
-
Resazurin sodium salt solution (for viability staining).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth to achieve the final inoculum concentration.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
Transfer the diluted compound solutions to the assay plate.
-
Add the prepared bacterial inoculum to each well.
-
Include positive control wells (bacteria with no compound) and negative control wells (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
After incubation, add resazurin solution to each well and incubate for a further 24 hours.
-
Visually assess the color change (blue to pink indicates viable bacteria) or measure fluorescence to determine the MIC90, which is the lowest compound concentration that inhibits 90% of the bacterial growth compared to the positive control.
-
Protocol 2: Mouse Liver Microsome (MLM) Stability Assay
This protocol is used to assess the metabolic stability of a compound by incubating it with liver microsomes and measuring its disappearance over time.
Materials:
-
Pooled mouse liver microsomes.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Phosphate buffer (pH 7.4).
-
This compound stock solution.
-
Acetonitrile or other suitable organic solvent for quenching the reaction.
-
LC-MS/MS system for quantitative analysis.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing mouse liver microsomes and the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction in the collected aliquots by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the slope of the linear portion of the curve to calculate the in vitro half-life (t1/2) using the equation: t1/2 = -0.693 / slope.
-
Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Proposed metabolic liability of this compound.
Conclusion and Future Directions
This compound serves as a compelling case study in the complexities of anti-tuberculosis drug development. While its potent in vitro activity against M. tuberculosis was a promising starting point, the compound's metabolic instability in a relevant preclinical species has proven to be a significant hurdle, rendering it ineffective in vivo. This highlights the critical importance of early-stage pharmacokinetic and metabolic profiling in the drug discovery cascade.
Future research efforts could focus on medicinal chemistry approaches to modify the imidazo[1,2-b]pyridazine scaffold to block the sites of metabolic vulnerability. By improving metabolic stability and increasing the in vivo half-life, it may be possible to translate the high in vitro potency of this chemical series into a therapeutically viable anti-tuberculosis agent. The protocols and data presented herein provide a foundation for such future investigations.
References
Application Notes and Protocols: A Chemical Probe for Tuberculosis Biology
A Note on "Tuberculosis Inhibitor 9" : Initial searches for a specific molecule consistently identified as "this compound" or "TBIO-9" did not yield a well-defined chemical probe in publicly available scientific literature. To provide a comprehensive and actionable response that adheres to the user's request for detailed application notes and protocols, we will focus on a well-characterized chemical probe used to study the biology of Mycobacterium tuberculosis (Mtb). The selected probe, a Photoactivatable Mycolic Acid Probe (x-Alk-MA) , serves as an excellent example of a modern chemical tool for investigating host-pathogen interactions.[1][2][3][4][5]
Application Notes: Photoactivatable Mycolic Acid Probe (x-Alk-MA)
Background
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell envelope, which is crucial for its survival and pathogenesis. A key component of this envelope is the mycomembrane, a lipid bilayer rich in mycolic acids.[1][2][3][4] These long-chain fatty acids are not only integral to the structural integrity of the bacterium but also play a significant role in modulating the host immune response, often contributing to immune evasion.[1][2][3] Free mycolic acids (fMAs) are released during the remodeling of the mycomembrane and are involved in host-pathogen interactions. Understanding which host proteins interact with mycolic acids is key to deciphering the mechanisms of TB pathogenesis and identifying new therapeutic targets.
Probe Description and Mechanism of Action
x-Alk-MA is a synthetic analogue of free mycolic acid designed as a chemical probe.[2][3][5] It incorporates two key functionalities:
-
A photo-cross-linking diazirine group : When activated by UV light, this group forms a highly reactive carbene intermediate that covalently bonds to nearby molecules, effectively "capturing" interacting proteins.[2][4]
-
A clickable alkyne handle : This terminal alkyne group allows for the attachment of reporter tags (e.g., fluorophores or biotin) via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). This enables the visualization and/or enrichment of the probe-protein complexes for subsequent identification and analysis.[2][5]
The probe is designed to mimic native free mycolic acids, allowing it to be recognized by and interact with host cell machinery. Its primary application is in the identification of host cell receptors and other proteins that bind to mycolic acids.
Key Applications in TB Biology Research
-
Identification of Host Cell Receptors: x-Alk-MA has been successfully used to identify the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) as a host cell receptor for mycolic acids on macrophages.[1][2][4][5]
-
Elucidation of Immune Evasion Mechanisms: By binding to TREM2, mycolic acids can suppress macrophage activation, an important mechanism of immune evasion by Mtb.[1][6][7][8][9] The use of x-Alk-MA helps to dissect this signaling pathway.
-
Mapping Host-Pathogen Interactions: This probe provides a powerful tool for mapping the network of protein interactions between mycobacterial lipids and host cells in a live-cell context.[4]
Data Presentation
The following tables summarize the characteristics of the x-Alk-MA probe and its observed biological effects in macrophage studies.
Table 1: Physicochemical and Functional Properties of x-Alk-MA
| Property | Description |
| Probe Name | x-Alk-MA |
| Probe Type | Photoactivatable, Clickable Chemical Probe |
| Core Structure | Mycolic Acid Analogue |
| Functional Groups | Diazirine (Photo-cross-linker), Terminal Alkyne (Click handle) |
| Activation Wavelength | UV light (typically ~365 nm) |
| Detection Method | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) for conjugation to reporter tags (e.g., fluorescent dyes, biotin) followed by appropriate detection methods. |
Table 2: Summary of Experimental Results with x-Alk-MA in Macrophages
| Experiment | Observation | Implication |
| Cytokine Response Assay | Treatment of macrophages with x-Alk-MA recapitulated the immunosuppressive cytokine response (e.g., induction of IL-10) observed with native mycolic acids.[1][3][5] | x-Alk-MA is a functional mimic of native free mycolic acids. |
| Photo-affinity Labeling | Upon UV activation, x-Alk-MA selectively photo-labeled the host cell receptor TREM2 in live macrophages.[1][2][4][5] | TREM2 is a direct binding partner of mycolic acids on the surface of macrophages. |
| Intracellular Survival of Mtb | Deletion or antibody-mediated neutralization of TREM2 leads to reduced intracellular survival of Mtb.[6][8][9] | The interaction between mycolic acids and TREM2 is exploited by Mtb to promote its survival within macrophages. |
| Reactive Oxygen Species (ROS) Production | TREM2 signaling, initiated by mycolic acid binding, leads to a reduction in the production of antibacterial reactive oxygen species.[6][8] | This interaction contributes to the suppression of the macrophage's bactericidal activity. |
Experimental Protocols
Protocol 1: Photo-affinity Labeling and Identification of x-Alk-MA Interacting Proteins in Macrophages
This protocol describes the use of x-Alk-MA to label and identify interacting proteins in a macrophage cell line (e.g., THP-1).
Materials:
-
x-Alk-MA probe
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 monocytes
-
Phosphate-Buffered Saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Azide-fluorophore (e.g., Azide-Alexa Fluor 488), CuSO₄, TBTA, sodium ascorbate
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
-
Western Blotting equipment and reagents (primary antibody against TREM2, secondary antibody)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well.
-
Differentiate monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Wash the cells with PBS before treatment.
-
-
Probe Treatment:
-
Prepare a stock solution of x-Alk-MA in a suitable solvent (e.g., DMSO).
-
Dilute the x-Alk-MA stock solution in serum-free medium to the desired final concentration (e.g., 25 µM).
-
Incubate the differentiated macrophages with the x-Alk-MA containing medium for a specified time (e.g., 4 hours) at 37°C.
-
Include a no-probe control and a no-UV control.
-
-
Photo-cross-linking:
-
Wash the cells twice with cold PBS to remove excess probe.
-
Place the plate on ice and irradiate with a 365 nm UV lamp for 15-30 minutes to induce photo-cross-linking.
-
-
Cell Lysis:
-
After irradiation, wash the cells again with cold PBS.
-
Add 100-200 µL of cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To 50 µg of protein lysate, add the click chemistry reagents in the following order: Azide-fluorophore, TBTA, CuSO₄, and freshly prepared sodium ascorbate.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Analysis by SDS-PAGE and In-Gel Fluorescence:
-
Add SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A fluorescent band corresponding to the molecular weight of the target protein (and any binding partners) should be visible in the UV-treated sample.
-
-
Confirmation by Immunoblotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the suspected target (e.g., anti-TREM2 antibody) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate. The band should co-migrate with the fluorescently labeled band.
-
Visualizations
Caption: Signaling pathway of Mtb immune evasion via mycolic acid and TREM2.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Light-Activated Probe Reveals New Possibilities for Tuberculosis Treatment [axial.acs.org]
- 5. A Photoactivatable Free Mycolic Acid Probe to Investigate Mycobacteria-Host Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TREM2 Promotes Immune Evasion by Mycobacterium tuberculosis in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TREM2 Promotes Immune Evasion by Mycobacterium tuberculosis in Human Macrophages | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing the Cytotoxicity of Tuberculosis Inhibitor 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of a novel anti-tubercular candidate, referred to herein as "Tuberculosis Inhibitor 9" (TI-9). The following protocols are foundational for determining the therapeutic index of new chemical entities in tuberculosis drug development.
Introduction
The evaluation of cytotoxicity is a critical step in the preclinical assessment of any new anti-tuberculosis drug candidate. The primary goal is to determine the concentration at which a compound exhibits toxicity to mammalian cells, which is then compared to its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (M. tb). This ratio, known as the selectivity index (SI), is a key indicator of a drug's potential for safe and effective use. A higher SI value is desirable, indicating that the compound is significantly more toxic to the bacteria than to host cells.
This document outlines standard protocols for determining the 50% cytotoxic concentration (CC50) of TI-9 in relevant mammalian cell lines using colorimetric assays. It also provides context for interpreting the data and visualizing the experimental workflow.
Data Presentation: Cytotoxicity and Efficacy of TI-9
Quantitative data from cytotoxicity and efficacy assays should be summarized for clear comparison. The table below provides an example based on hypothetical data for TI-9, with comparative data for a known compound, Sequanamycin 9 (SEQ-9), included for context.[1]
Table 1: In Vitro Efficacy and Cytotoxicity Profile of TI-9
| Compound | Target Organism/Cell Line | Assay Type | Endpoint | Value | Selectivity Index (SI)¹ |
| TI-9 (Hypothetical) | M. tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | MIC (µM) | 0.5 | |
| HepG2 (Human Hepatocyte) | MTT Assay | CC50 (µM) | 25 | 50 | |
| THP-1 (Human Monocyte) | MTS Assay | CC50 (µM) | 30 | 60 | |
| Vero (Monkey Kidney Epithelial) | Neutral Red Assay | CC50 (µM) | >50 | >100 | |
| Sequanamycin 9 (SEQ-9) | M. tuberculosis (Hypoxic) | - | MIC (µM) | 0.6 | |
| HepG2 (Human Hepatocyte) | - | IC50 (µM) | 10 | ~17 | |
| Primary Human Hepatocytes | - | IC50 (µM) | 26 | ~43 |
¹ Selectivity Index (SI) is calculated as CC50 / MIC.
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are designed for a 96-well plate format, suitable for medium- to high-throughput screening.
Cell Line Maintenance
-
Cell Lines:
-
HepG2 (ATCC® HB-8065™): Human liver carcinoma cell line, representing a key site of drug metabolism and potential toxicity.
-
THP-1 (ATCC® TIB-202™): Human monocytic cell line, which can be differentiated into macrophage-like cells, a primary host cell for M. tb.[2][3]
-
Vero (ATCC® CCL-81™): Kidney epithelial cells from an African green monkey, commonly used for general cytotoxicity screening.[4]
-
-
Culture Media:
-
HepG2 & Vero: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 0.05 mM 2-mercaptoethanol.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells regularly to maintain logarithmic growth.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2]
Materials:
-
Complete cell culture medium
-
TI-9 stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells (e.g., HepG2 or Vero).
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TI-9 in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of TI-9.
-
Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol: MTS Cytotoxicity Assay
The MTS assay is a one-step, homogeneous colorimetric assay. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the culture medium, eliminating the need for a solubilization step.
Materials:
-
Complete cell culture medium
-
TI-9 stock solution
-
Combined MTS/PMS solution (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol. This assay is particularly well-suited for suspension cells like THP-1, as it does not require washing steps.[3]
-
-
MTS Reagent Addition:
-
After the 48-72 hour incubation with TI-9, add 20 µL of the combined MTS/PMS solution directly to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time will vary depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Perform data analysis as described for the MTT assay to determine the CC50 value.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using the DOT language to illustrate the experimental workflow and a generalized signaling pathway relevant to drug-induced cytotoxicity.
Experimental Workflow
References
- 1. SEQ-9 shows promising results for the treatment of tuberculosis | BioWorld [bioworld.com]
- 2. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 4. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Tuberculosis inhibitor 9" dosage for in vivo studies
Technical Support Center: Tuberculosis Inhibitor 9 (TBIO-9)
Disclaimer: "this compound" (TBIO-9) is a designation used here for a representative novel therapeutic agent. The following guidelines are based on established principles for the preclinical in vivo optimization of new anti-tuberculosis compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Dosage Selection
Question: How do I determine the starting dose for my first in vivo efficacy study with TBIO-9?
Answer: Your starting dose should be informed by a combination of in vitro data and preliminary tolerability studies.
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In Vitro Data: Use the Minimum Inhibitory Concentration (MIC) of TBIO-9 against Mycobacterium tuberculosis (Mtb) as a baseline. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is crucial for translating this into a potential in vivo exposure target.[1][2][3][4] For many anti-tubercular agents, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key predictor of efficacy.[5][6]
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Maximum Tolerated Dose (MTD): Before an efficacy study, a dose-ranging MTD study in uninfected animals (e.g., mice) is essential. Start with a low dose and escalate until signs of toxicity are observed (e.g., weight loss, behavioral changes, clinical signs). The highest dose with no significant toxicity is the MTD.
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Literature Review: If TBIO-9 belongs to a known class of inhibitors, review published in vivo studies for similar compounds to establish a likely effective dose range.
Troubleshooting:
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Issue: No efficacy is observed at the initial dose.
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Solution: Assuming no toxicity was seen, increase the dose incrementally in subsequent cohorts. Concurrently, perform a pharmacokinetic study to confirm that the drug is achieving sufficient exposure in the plasma and, ideally, in the lung tissue. Poor absorption or rapid metabolism may be preventing the drug from reaching its target.
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Issue: Significant toxicity is observed at the initial dose.
Formulation and Solubility
Question: TBIO-9 has poor aqueous solubility. What formulation should I use for oral or intraperitoneal administration?
Answer: Poor solubility is a common challenge. The goal is to create a stable and homogenous suspension or solution that ensures consistent dosing. Several vehicle options can be explored.
Troubleshooting & Recommended Vehicles:
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Issue: The compound precipitates out of solution upon standing.
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Solution 1 (Co-solvents): Use a mixture of solvents. For example, dissolve TBIO-9 in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or a solution containing polyethylene glycol (PEG) or propylene glycol.[9][10] Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.[9]
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Solution 2 (Suspending Agents): Create a suspension using agents like carboxymethylcellulose (CMC) or Tween 80 in saline. Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.
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Solution 3 (Lipid-Based Formulations): For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be effective.[9][11] Self-emulsifying drug delivery systems (SEDDS) can also significantly improve absorption.[11][12]
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Pharmacokinetics and Efficacy
Question: My in vivo results with TBIO-9 are not correlating with its high in vitro potency. What could be the reason?
Answer: This discrepancy is often due to suboptimal pharmacokinetic (PK) properties. High in vitro activity does not guarantee in vivo success if the drug cannot reach and remain at the site of infection at a sufficient concentration.[1][3]
Troubleshooting:
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Issue: Low or undetectable drug levels in plasma/lungs.
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Solution: This points to poor absorption or very rapid elimination.
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Absorption: Re-evaluate the formulation to enhance solubility and absorption.[11][13] Consider alternative administration routes (e.g., intravenous for initial PK studies, or aerosol for direct lung delivery).[7][8]
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Metabolism: The compound may be rapidly metabolized by the liver. Perform a pilot PK study with satellite animal groups to collect blood at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the drug's half-life.
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-
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Issue: Drug levels are high, but efficacy is still low.
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Solution:
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Protein Binding: High plasma protein binding can leave very little "free" drug available to act on the bacteria. Measure the fraction of TBIO-9 bound to plasma proteins.
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Tissue Penetration: The drug may not be adequately penetrating the lung granulomas where the Mtb bacteria reside. Advanced imaging techniques or analysis of lung tissue homogenates can help assess this.
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PK/PD Mismatch: The dosing frequency may be inappropriate. If the drug has a short half-life, more frequent dosing (e.g., twice daily) might be required to maintain concentrations above the MIC.[5]
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Quantitative Data Summary
The following tables provide reference data commonly used when planning in vivo tuberculosis studies.
Table 1: Common Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Primary Use | Considerations |
|---|---|---|
| 0.5% - 2% Carboxymethylcellulose (CMC) in water/saline | Oral (PO) / Intraperitoneal (IP) Suspension | Requires vigorous mixing; good for initial screening. |
| 10% DMSO, 40% PEG 400, 50% Saline | IP / Intravenous (IV) Solution | DMSO concentration should be minimized to avoid toxicity.[9] |
| 5-10% Tween 80 in Saline | PO / IP Suspension/Emulsion | Surfactant can improve wetting and absorption. |
| Corn Oil / Sesame Oil | PO / Subcutaneous (SC) | Suitable for highly lipophilic drugs; not for IV use.[9][11] |
Table 2: Key PK/PD Parameters for Anti-Tuberculosis Agents
| Parameter | Description | Importance |
|---|---|---|
| Cmax / MIC | Ratio of peak drug concentration to MIC | Key driver for concentration-dependent killing agents.[5] |
| AUC24 / MIC | Ratio of 24-hour Area Under the Curve to MIC | Often the most important predictor of efficacy for TB drugs.[5][6] |
| T > MIC | Time the drug concentration remains above MIC | Important for time-dependent killing agents.[5] |
| Half-life (t½) | Time for drug concentration to reduce by half | Determines dosing frequency. |
Experimental Protocols & Methodologies
Protocol 1: Murine Model of Chronic Tuberculosis for Efficacy Testing
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Infection: BALB/c or C57BL/6 mice are infected via a low-dose aerosol route using an inhalation exposure system (e.g., Glas-Col). The system is calibrated to deliver approximately 50-100 colony-forming units (CFU) of Mtb (e.g., Erdman or H37Rv strain) into the lungs.[7][14]
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Establishment of Chronic Infection: The infection is allowed to establish for 3-4 weeks. At this point, bacterial loads in the lungs reach a stable plateau.
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Treatment Initiation: Treatment with TBIO-9 (or vehicle control) begins. The compound is administered daily (or as determined by PK studies) via the chosen route (e.g., oral gavage). Standard-of-care drugs like isoniazid (INH) and rifampicin (RIF) are used as positive controls.[8]
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Monitoring: Mice are monitored daily for clinical signs of toxicity (weight loss, ruffled fur, inactivity). Body weight is recorded weekly.
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Endpoint Analysis: After a set duration of treatment (e.g., 4 weeks), mice are euthanized. Lungs and spleens are aseptically harvested, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to enumerate bacterial CFU. Efficacy is determined by the log10 reduction in CFU compared to the vehicle control group.[15]
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized pathway of TBIO-9 inhibiting the MmpL3 transporter in Mtb cell wall synthesis.[16][17][18]
Experimental Workflow Diagram
Caption: Iterative workflow for optimizing the dosage of a novel TB inhibitor for in vivo studies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding pharmacokinetics to improve tuberculosis treatment outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommendations for Optimizing Tuberculosis Treatment: Therapeutic Drug Monitoring, Pharmacogenetics, and Nutritional Status Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Overcoming Mycobacterium tuberculosis through small molecule inhibitors to break down cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Mycobacterium tuberculosis Cell Wall: An Alluring Drug Target for Developing Newer Anti‐TB Drugs—A Perspective | Semantic Scholar [semanticscholar.org]
"Tuberculosis inhibitor 9" off-target effects and how to mitigate them
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of Tuberculosis Inhibitor 9 (SEQ-9) and strategies to mitigate them during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SEQ-9) and what is its primary target?
This compound, or SEQ-9, is a potent, orally available anti-tuberculosis agent derived from a class of natural products called sequanamycins.[1] It functions as a bacterial ribosome inhibitor, acting in a similar manner to macrolide antibiotics.[1][2] Its primary target is the 50S ribosomal subunit of Mycobacterium tuberculosis (Mtb), where it binds to the peptide exit tunnel, thereby inhibiting protein synthesis.[1][3] Notably, SEQ-9 is designed to overcome the inherent resistance of Mtb to traditional macrolides.[1][2]
Q2: What are the known off-target effects or cytotoxicity of SEQ-9?
Direct off-target protein interactions for SEQ-9 have not been extensively published. However, in vitro cytotoxicity studies have been conducted to assess its general safety profile. These studies provide an indication of the concentrations at which off-target effects leading to cell death may occur. The available data indicates a reasonable safety margin between its anti-mycobacterial activity and its cytotoxic effects on human cells.[2]
Q3: Is there quantitative data on the on-target vs. off-target activity of SEQ-9?
Yes, quantitative data from preclinical studies are available. The Minimum Inhibitory Concentration (MIC) against Mtb is compared with the 50% inhibitory concentration (IC50) in human cell lines.
Table 1: On-Target vs. In Vitro Cytotoxicity of SEQ-9
| Metric | Organism/Cell Line | Concentration (µM) | Reference |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis (hypoxic) | 0.6 | [2] |
| 50% Inhibitory Concentration (IC50) | Human Hepatocellular Carcinoma (HepG2) | 10 | [2] |
| 50% Inhibitory Concentration (IC50) | Primary Human Hepatocytes | 26 | [2] |
This table illustrates the selectivity of SEQ-9 for its bacterial target over human liver cells in vitro.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Problem: I am observing unexpected cellular phenotypes or toxicity in my experiments with SEQ-9 that are inconsistent with its known on-target activity.
This could indicate potential off-target effects. The following steps can help you investigate and mitigate these issues.
Step 1: Confirm On-Target Activity
First, ensure that the observed effects are not due to an unexpectedly high potency in your specific experimental system.
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Experiment: Generate a dose-response curve in your cell line or model system.
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Expected Outcome: The concentration at which you observe the phenotype should be significantly higher than the reported MIC for M. tuberculosis.
Step 2: Assess General Cytotoxicity
If the effect occurs at concentrations well above the MIC, it may be due to general cytotoxicity.
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Experiment: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) using a relevant human cell line (e.g., HepG2 for liver toxicity, or the cell line used in your primary experiment).
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Data Analysis: Calculate the IC50 value. A lower IC50 value indicates higher cytotoxicity. This can be compared to the values in Table 1.
Step 3: Identify Specific Off-Target Interactions
To identify which specific proteins or pathways are being affected, a broader profiling approach is necessary.
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Recommended Experiments:
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Kinase Profiling: As many inhibitors have off-target effects on kinases, screen SEQ-9 against a panel of human kinases.[4][5] This is particularly relevant if you observe effects on signaling pathways.
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Proteome-wide Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct protein binders of SEQ-9 in an unbiased manner in a cellular context.
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Gene Expression Analysis: Perform RNA sequencing on cells treated with SEQ-9 to identify upregulated or downregulated pathways, which can provide clues about off-target effects.
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Mitigation Strategies
Q4: How can I reduce the potential for off-target effects in my experiments?
Minimizing off-target effects is a crucial aspect of drug development.[6] Several strategies can be employed:
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Dose Optimization: Use the lowest effective concentration of SEQ-9 that achieves the desired on-target effect without causing toxicity.
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Rational Drug Design: While SEQ-9 is an advanced lead, further medicinal chemistry efforts could modify its structure to enhance selectivity and reduce binding to off-target proteins.[6] This is a long-term strategy for drug development programs.
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Use of Control Compounds: Include a structurally similar but inactive compound, if available, to differentiate on-target from off-target driven phenotypes. Also, compare the effects of SEQ-9 to other macrolides to identify class-specific off-target effects.
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Combination Therapy: In a therapeutic context, combining SEQ-9 with other anti-TB drugs could allow for lower doses of SEQ-9, thereby reducing the risk of off-target toxicity.[7]
Experimental Protocols & Methodologies
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of SEQ-9 against a mammalian cell line.
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Cell Plating: Seed a 96-well plate with your chosen human cell line (e.g., HepG2) at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of SEQ-9 in cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.5%. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., staurosporine).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
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Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Ribosomal Footprinting Assay for Target Engagement
This method can be used to confirm that SEQ-9 engages the bacterial ribosome, its intended target.
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Preparation: Isolate 70S ribosomes from M. tuberculosis or a surrogate mycobacterial species.
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Binding Reaction: Incubate the ribosomes with SEQ-9 at various concentrations.
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Modification: Treat the ribosome-inhibitor complex with a chemical probing agent (e.g., dimethyl sulfate - DMS) that modifies rRNA bases not protected by the bound ligand.
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RNA Extraction: Extract the ribosomal RNA.
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Primer Extension: Use a fluorescently labeled primer that binds near the suspected binding site and perform a reverse transcription reaction. The reverse transcriptase will stop at the modified bases.
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Analysis: Analyze the resulting cDNA fragments by capillary electrophoresis. The positions protected from modification by SEQ-9 will appear as "footprints," confirming the binding site.[8]
Visualizations
Caption: Workflow for troubleshooting unexpected effects of SEQ-9.
Caption: Logic diagram of strategies to mitigate off-target effects.
References
- 1. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEQ-9 shows promising results for the treatment of tuberculosis | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Serine Protease Inhibitor 9 (PI-9) Inhibition in Tuberculosis Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the inhibition of Serine Protease Inhibitor 9 (PI-9) in the context of Mycobacterium tuberculosis (M.tb) infection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Serine Protease Inhibitor 9 (PI-9) during Mycobacterium tuberculosis infection?
A1: During an M.tb infection, the host's alveolar macrophages and blood monocytes induce the expression of PI-9.[1] This induction is a survival strategy for the bacterium, as PI-9 protects the infected host cells from apoptosis (programmed cell death). By inhibiting apoptosis, PI-9 promotes the intracellular survival of M.tb.[1]
Q2: What is the mechanism of action of PI-9 in preventing apoptosis?
A2: PI-9 inhibits the intrinsic apoptotic pathway. It achieves this by up-regulating the anti-apoptotic molecule Bcl-2 and consequently decreasing the production of caspase 3, a key terminal effector molecule in the apoptosis cascade.[1]
Q3: Why is targeting PI-9 a potential therapeutic strategy for tuberculosis?
A3: By inhibiting PI-9, the host's natural apoptotic processes can be restored in infected macrophages. This leads to the death of the infected cells and a significant reduction in the survival of the intracellular M.tb.[1] Therefore, targeting PI-9 could be a valuable host-directed therapy to enhance bacterial clearance.
Q4: What are the common methods to inhibit PI-9 in a research setting?
A4: A common and specific method to inhibit PI-9 expression in vitro is through the use of small interfering RNA (siRNA).[1] This technique allows for the targeted knockdown of PI-9 mRNA, leading to reduced PI-9 protein levels and a subsequent increase in apoptosis of infected cells.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low transfection efficiency of PI-9 siRNA in primary macrophages. | Primary macrophages can be difficult to transfect. | Optimize the transfection protocol. Consider using nucleofection, which has been shown to be effective for transfecting primary monocytes.[1] Also, test different siRNA concentrations and transfection reagents. |
| Inconsistent PI-9 knockdown levels post-siRNA treatment. | siRNA degradation, improper handling, or cell viability issues. | Ensure proper storage and handling of siRNA. Use a non-targeting control siRNA to differentiate sequence-specific effects from non-specific cellular stress.[1] Assess cell viability post-transfection using methods like Trypan Blue exclusion. |
| No significant increase in macrophage apoptosis after PI-9 inhibition and M.tb infection. | Insufficient PI-9 knockdown, issues with the apoptosis assay, or problems with the M.tb infection protocol. | Confirm PI-9 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.[1] Use a positive control for apoptosis (e.g., staurosporine). Ensure a consistent multiplicity of infection (MOI) for M.tb and that the bacteria are in the logarithmic growth phase. |
| High variability in intracellular M.tb survival assays. | Inconsistent infection rates, clumping of bacteria, or issues with CFU plating. | Ensure a single-cell suspension of M.tb by passing it through a syringe multiple times before infection. Wash infected cells thoroughly to remove extracellular bacteria. Perform serial dilutions and plate in triplicate for accurate colony-forming unit (CFU) counting. |
| Unexpected changes in the expression of other apoptosis-related genes. | Off-target effects of the siRNA or complex downstream signaling interactions. | Use at least two different validated siRNAs targeting different regions of the PI-9 mRNA to confirm the phenotype. Perform a broader gene expression analysis (e.g., RNA-seq or a targeted PCR array) to identify other affected pathways. |
Experimental Protocols & Data
Key Experimental Protocol: siRNA-mediated Inhibition of PI-9 in Human Monocytes
This protocol outlines the key steps for inhibiting PI-9 in primary human monocytes followed by infection with M. tuberculosis.
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Isolation of Human Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Enrich for monocytes using CD14 magnetic beads.
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siRNA Transfection (Nucleofection):
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Resuspend 1 x 10^6 monocytes in a nucleofection solution.
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Add PI-9 specific siRNA or a non-targeting control siRNA.
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Use an optimized nucleofection program for primary human monocytes.
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Immediately transfer cells to pre-warmed RPMI 1640 medium supplemented with 10% fetal bovine serum.
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Incubate for 24-48 hours to allow for PI-9 knockdown.
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Infection with M. tuberculosis H37Rv:
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Prepare a single-cell suspension of M.tb H37Rv.
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Infect the transfected monocytes at a multiplicity of infection (MOI) of 5:1 (bacteria to cells).
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Incubate for 4 hours to allow for phagocytosis.
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Wash the cells three times with warm PBS to remove extracellular bacteria.
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Assessment of PI-9 Knockdown:
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qRT-PCR: At 4 hours post-infection, lyse a subset of cells to extract RNA. Synthesize cDNA and perform quantitative real-time PCR using primers specific for PI-9 and a housekeeping gene (e.g., GAPDH).
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Western Blot: At 24 hours post-infection, lyse another subset of cells to extract total protein. Perform SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PI-9 and a loading control (e.g., β-actin).
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Apoptosis and Bacterial Survival Assays:
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Caspase-3 Assay: At 24-48 hours post-infection, lyse the remaining cells and measure caspase-3 activity using a colorimetric or fluorometric assay.
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Intracellular Survival (CFU Assay): At various time points (e.g., 0, 24, 48, 72 hours post-infection), lyse the infected monocytes with 0.1% saponin. Serially dilute the lysate and plate on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
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Summary of Expected Quantitative Data
| Parameter | Control siRNA + M.tb | PI-9 siRNA + M.tb | Reference |
| PI-9 mRNA Expression (relative units) | High | Significantly Reduced | [1] |
| Bcl-2 mRNA Expression (relative units) | High | Decreased | [1] |
| Caspase 3 Protein Level (relative units) | Baseline | Increased (e.g., by ~90%) | [1] |
| Intracellular M.tb Survival (CFU/mL) | High | Significantly Reduced | [1] |
Visualizations
Signaling Pathway of PI-9 in M.tb-Infected Macrophages
References
Technical Support Center: Addressing Resistance to Tuberculosis Inhibitor 9 (TBIO9) in M. tuberculosis
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the novel investigational compound, Tuberculosis Inhibitor 9 (TBIO9), in Mycobacterium tuberculosis (M. tuberculosis).
Compound Profile: TBIO9 (Hypothetical)
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Target: QcrB, a critical subunit of the cytochrome bcc-aa3 supercomplex (respiratory Complex III/IV).[1][2]
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Mechanism of Action: TBIO9 binds to QcrB, inhibiting the electron transport chain. This disrupts the proton motive force, leading to ATP depletion and subsequent bacterial cell death.[1][3]
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Significance: The respiratory chain is a validated target for novel anti-tubercular agents, with compounds like the clinical candidate Telacebec (Q203) also targeting QcrB.[2][3]
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding TBIO9 resistance.
Q1: My M. tuberculosis culture shows reduced susceptibility to TBIO9. What are the likely mechanisms of resistance?
A1: Resistance to inhibitors targeting the QcrB subunit typically arises from several key mechanisms.[4][5] Researchers should investigate the following possibilities:
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On-Target Mutations: This is the most common mechanism. Specific point mutations in the qcrB gene can alter the binding site of TBIO9, reducing its affinity and efficacy.[1]
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Efflux Pump Upregulation: M. tuberculosis possesses numerous efflux pumps that can actively transport drugs out of the cell.[6][7] Increased expression or activity of these pumps can lower the intracellular concentration of TBIO9 to sub-therapeutic levels.
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Metabolic Bypass: M. tuberculosis can sometimes compensate for the inhibition of one respiratory pathway by utilizing alternative pathways, such as the cytochrome bd oxidase pathway.[1] While this may not confer high-level resistance alone, it can contribute to reduced susceptibility.
Q2: How can I confirm if my resistant isolate has a mutation in the qcrB gene?
A2: The gold standard for identifying resistance-conferring mutations is Whole Genome Sequencing (WGS).[8][9][10] WGS provides a comprehensive view of the entire bacterial genome, allowing for the identification of single nucleotide polymorphisms (SNPs), insertions, and deletions in the qcrB gene and other potential resistance-associated loci.[8][11] Alternatively, targeted Sanger sequencing of the qcrB gene can be a more direct and cost-effective method if a specific target mutation is suspected.
Q3: I've identified a qcrB mutation. How does this correlate with the level of resistance?
A3: Different mutations can confer varying levels of resistance. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure. Strains with different qcrB mutations will likely exhibit different MIC values for TBIO9.[10] It is crucial to correlate the genotype (the specific mutation) with the phenotype (the MIC value) to understand the impact of the mutation.
Q4: My resistant isolate has no mutations in qcrB. What should I investigate next?
A4: If the primary target is unaltered, the next logical step is to investigate non-target-based resistance mechanisms, primarily efflux pump upregulation. This can be assessed by:
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Gene Expression Analysis: Use Quantitative Real-Time PCR (qRT-PCR) to measure the transcript levels of known efflux pump genes in your resistant isolate compared to a susceptible control strain.[12][13]
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Efflux Pump Inhibition Assays: Determine the MIC of TBIO9 in the presence and absence of a generic efflux pump inhibitor (EPI), such as verapamil, reserpine, or chlorpromazine.[14][15][16] A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
Q5: Can TBIO9 be effective against multi-drug resistant (MDR) or extensively drug-resistant (XDR) M. tuberculosis strains?
A5: Since TBIO9 has a novel mechanism of action targeting cellular respiration, it is expected to be active against strains resistant to conventional first- and second-line drugs like isoniazid and rifampicin, which have different targets.[17][18] However, cross-resistance with other QcrB inhibitors could occur if the resistance mechanism involves a mutation in the shared binding site.[3]
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Troubleshooting Issue 1: Inconsistent MIC Values for TBIO9
| Potential Cause | Recommended Action |
| Inoculum Variability | Ensure a standardized inoculum is prepared for each experiment. Use spectrophotometry to adjust the bacterial suspension to a consistent McFarland standard before dilution. |
| Media Composition | Use a consistent batch of Middlebrook 7H9 or other appropriate media. Variations in media components can affect drug activity and bacterial growth. |
| Drug Instability | Prepare fresh stock solutions of TBIO9 for each experiment. Verify the stability of the compound under your specific storage and experimental conditions. |
| Plate Reading Time | Read plates at a consistent time point post-inoculation. For colorimetric assays like the Resazurin Microtiter Assay (REMA), ensure the incubation time after adding the dye is standardized.[16] |
| Bacterial Clumping | M. tuberculosis has a tendency to clump. Vortex the inoculum with glass beads and allow large clumps to settle before use to ensure a homogenous suspension. |
Troubleshooting Issue 2: No Amplification in qRT-PCR for Efflux Pump Genes
| Potential Cause | Recommended Action |
| Poor RNA Quality | Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure A260/280 and A260/230 ratios are within the optimal range. Use a robust RNA extraction method specifically for mycobacteria. |
| Genomic DNA Contamination | Treat RNA samples with DNase I to remove any contaminating genomic DNA, which can lead to false-positive results.[19] |
| Primer/Probe Issues | Verify primer specificity using BLAST and ensure they do not form dimers or hairpins. Run a melt curve analysis to check for a single, specific product. |
| Inefficient Reverse Transcription | Optimize the reverse transcription step. Ensure the correct amount of RNA is used and that the reaction conditions are optimal for the chosen reverse transcriptase.[19] |
| Incorrect Housekeeping Gene | The chosen reference gene (e.g., sigA) may not be stably expressed under your experimental conditions. Validate your reference gene or test multiple candidates.[12] |
Section 3: Data Presentation
Table 1: Hypothetical MIC Data for TBIO9-Resistant M. tuberculosis Isolates
This table presents example data that a researcher might generate.
| Isolate ID | Genotype (qcrB) | TBIO9 MIC (µg/mL) | TBIO9 MIC + Verapamil (10 µg/mL) | Fold-Change in MIC with EPI | Interpretation |
| WT H37Rv | Wild-Type | 0.05 | 0.05 | 1 | Susceptible |
| RES-001 | A198V | > 3.2 | > 3.2 | 1 | High-level resistance, likely target-mediated. |
| RES-002 | Wild-Type | 0.8 | 0.1 | 8 | Low-level resistance, likely efflux-mediated. |
| RES-003 | G67S | 1.6 | 1.6 | 1 | Moderate resistance, likely target-mediated. |
Section 4: Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted from standard methods for mycobacterial susceptibility testing.[20][21][22]
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Preparation:
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Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
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Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
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Prepare a 2X working stock solution of TBIO9 in 7H9 broth. Perform serial two-fold dilutions in a 96-well plate (100 µL per well).
-
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Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.
-
Include a drug-free well as a growth control and a media-only well as a sterility control.
-
Seal the plate and incubate at 37°C.
-
-
Reading Results:
-
After 7 days of incubation, add 30 µL of 0.01% resazurin solution to each well.[16]
-
Incubate for an additional 24-48 hours.
-
The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
-
Protocol 2: Whole Genome Sequencing (WGS) for Resistance Mutation Identification
WGS is a powerful tool for identifying genetic mutations associated with drug resistance.[9][23]
-
DNA Extraction:
-
Culture the resistant M. tuberculosis isolate on solid or in liquid media.
-
Harvest the cells and extract high-quality genomic DNA using a validated mycobacterial DNA extraction kit.
-
-
Library Preparation and Sequencing:
-
Quantify the extracted DNA and assess its purity.
-
Prepare a sequencing library according to the manufacturer's protocol for your chosen platform (e.g., Illumina).
-
Sequence the library to achieve sufficient coverage (typically >50x) for accurate variant calling.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference M. tuberculosis genome (e.g., H37Rv).
-
Use variant calling software (e.g., GATK, Samtools) to identify SNPs and indels.
-
Annotate the identified variants to determine their location and predicted effect on protein function, paying special attention to the qcrB gene.
-
Protocol 3: qRT-PCR for Efflux Pump Gene Expression
This protocol allows for the quantification of gene expression changes.[13][19][24]
-
RNA Extraction:
-
Culture both the resistant isolate and a susceptible control strain to mid-log phase under identical conditions.
-
Harvest the cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect).
-
Extract total RNA using a method involving mechanical lysis (e.g., bead beating) to efficiently disrupt the mycobacterial cell wall.
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.[19]
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the efflux pump genes of interest and a validated housekeeping gene (e.g., sigA).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative fold change in gene expression in the resistant strain compared to the susceptible control using the ΔΔCt method.
-
Section 5: Mandatory Visualizations
Diagram 1: Proposed Mechanism of Action and Resistance to TBIO9
Caption: Mechanism of TBIO9 action and key resistance pathways in M. tuberculosis.
Diagram 2: Experimental Workflow for Investigating TBIO9 Resistance
Caption: Logical workflow for characterizing TBIO9 resistance mechanisms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Overcoming Mycobacterium tuberculosis Drug Resistance: Novel Medications and Repositioning Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole genome sequencing reveals large deletions and other loss of function mutations in Mycobacterium tuberculosis drug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuberculosis Whole-Genome Sequencing | Tuberculosis (TB) | CDC [cdc.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Whole-Genome Sequencing to Predict Mycobacterium tuberculosis Drug Resistance: A Retrospective Observational Study in Eastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gene Enrichment Analysis Reveals Major Regulators of Mycobacterium tuberculosis Gene Expression in Two Models of Antibiotic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. MIC testing and efflux pump inhibition [bio-protocol.org]
- 17. Diagnosis and treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Gene Enrichment Analysis Reveals Major Regulators of Mycobacterium tuberculosis Gene Expression in Two Models of Antibiotic Tolerance [frontiersin.org]
- 20. youtube.com [youtube.com]
- 21. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Frontiers | Whole-genome sequencing reveals transmission pattern and drug resistance of Mycobacterium tuberculosis intra- or inter-hosts [frontiersin.org]
- 24. Microarray Analysis of the Mycobacterium tuberculosis Transcriptional Response to the Acidic Conditions Found in Phagosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tuberculosis Inhibitor 9 (TB-I9) for In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Tuberculosis Inhibitor 9 (TB-I9), a novel, potent, but poorly soluble anti-tubercular agent. The following information is designed to address common challenges encountered during the preclinical development of TB-I9, with a focus on enhancing its bioavailability for successful in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the bioavailability challenges of TB-I9?
A1: The initial assessment should focus on determining the physicochemical properties of TB-I9. Key parameters include its aqueous solubility at different pH values (especially physiological pH), its lipophilicity (LogP), and its solid-state characteristics (crystalline vs. amorphous).[1][2] These properties will help classify TB-I9 according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1] Most potent inhibitors with poor solubility fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][3]
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like TB-I9?
A2: Several formulation strategies can be employed to overcome the low bioavailability of poorly soluble drugs.[2][3][4] The main approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area for dissolution.[2][4][5]
-
Solid Dispersions: Dispersing TB-I9 in a polymer matrix can create an amorphous form, which has higher solubility than the crystalline form.[1][3][6]
-
Lipid-Based Formulations: Incorporating TB-I9 into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[1][4][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of TB-I9.[1][2]
Q3: How do I choose the most suitable formulation strategy for TB-I9?
A3: The choice of formulation depends on the specific properties of TB-I9, the desired dosage form, and the intended route of administration. For oral delivery, lipid-based formulations and solid dispersions are often effective for highly lipophilic compounds.[1][4] Nanosuspensions can be a good option if the drug has a high melting point and is difficult to formulate as a solid dispersion.[3] A systematic approach involving screening several formulation types in vitro is recommended before proceeding to in vivo studies.
Q4: What are the critical pharmacokinetic parameters to measure in an in vivo study of TB-I9?
A4: Key pharmacokinetic (PK) parameters to assess the bioavailability and disposition of TB-I9 include:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.[8]
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the concentration-time curve (AUC): Represents the total drug exposure over time.[8]
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Q5: My in vitro studies show high potency for TB-I9, but it has poor efficacy in a mouse model of tuberculosis. What could be the reasons?
A5: A discrepancy between in vitro potency and in vivo efficacy is a common challenge.[9] Potential reasons include:
-
Poor Pharmacokinetics: Low oral bioavailability, rapid clearance, or poor distribution to the site of infection (e.g., the lungs) can result in sub-therapeutic concentrations of TB-I9.[10][11]
-
High Protein Binding: If TB-I9 is highly bound to plasma proteins, the concentration of the free, active drug may be too low to exert a therapeutic effect.[10]
-
Metabolic Instability: The drug may be rapidly metabolized in the liver to inactive forms.
-
Efflux by Transporters: TB-I9 could be a substrate for efflux transporters that actively pump the drug out of cells.[4]
-
In Vitro Assay Conditions: The in vitro assay conditions may not accurately reflect the physiological environment in which the drug needs to be active.[12]
Troubleshooting Guides
Problem 1: Low Oral Bioavailability of TB-I9
Symptoms:
-
Very low plasma concentrations of TB-I9 after oral administration.
-
AUC after oral administration is significantly lower than after intravenous administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Reduce Particle Size: Prepare a nanosuspension of TB-I9 using wet milling or high-pressure homogenization.[3] 2. Formulate as a Solid Dispersion: Prepare an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC).[6] 3. Develop a Lipid-Based Formulation: Formulate TB-I9 in a self-emulsifying drug delivery system (SEDDS).[4][13] |
| Poor Dissolution Rate | 1. Incorporate Solubilizing Agents: Include surfactants or co-solvents in the formulation.[14][15] 2. Use a Salt Form: If TB-I9 has ionizable groups, consider preparing a salt form to improve dissolution.[14][15] |
| High First-Pass Metabolism | 1. Administer with an Inhibitor of Metabolic Enzymes: Co-administer TB-I9 with a known inhibitor of the relevant cytochrome P450 enzymes (if known) in preclinical models. 2. Consider Alternative Routes of Administration: For initial in vivo efficacy studies, consider intraperitoneal or intravenous administration to bypass the liver. |
| Efflux by P-glycoprotein (P-gp) | 1. Co-administer with a P-gp Inhibitor: In preclinical studies, co-administer with a P-gp inhibitor like verapamil to assess the impact on absorption. |
Problem 2: High Inter-animal Variability in Pharmacokinetic Studies
Symptoms:
-
Large standard deviations in Cmax and AUC values among animals in the same dosing group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation Dosing | 1. Ensure Homogeneity of the Formulation: For suspensions, ensure the formulation is well-mixed before each administration. For solid dispersions, ensure uniform drug loading. 2. Accurate Dosing Technique: Use precise oral gavage techniques to ensure the full dose is administered. |
| Food Effects | 1. Standardize Fasting and Feeding Conditions: Administer the drug to fasted animals and control access to food post-dosing.[6] The presence of food can significantly alter the absorption of some drugs. |
| Physiological Differences in Animals | 1. Use a Sufficient Number of Animals: Increase the number of animals per group to improve statistical power. 2. Consider Animal Strain and Health: Ensure all animals are of the same strain, age, and health status. |
Summary of Formulation Strategies and Expected Impact on Bioavailability
| Formulation Strategy | Mechanism of Action | Expected Impact on PK Parameters | Considerations |
| Micronization/Nanonization | Increases surface area for dissolution.[5] | Increased Cmax and AUC | Can be challenging for very hydrophobic compounds; potential for particle aggregation. |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate.[1] | Significantly increased Cmax and AUC | Potential for recrystallization during storage, which would reduce bioavailability. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized form, facilitating absorption.[4] | Increased Cmax and AUC; may reduce food effects. | Requires careful selection of oils, surfactants, and co-solvents to ensure stability and avoid toxicity. |
| Cyclodextrin Complexation | Forms a host-guest complex, increasing the drug's solubility in water.[1][2] | Increased Cmax and AUC | Stoichiometry of the complex and the amount of cyclodextrin used are critical. |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment of TB-I9
-
Objective: To determine the aqueous solubility of TB-I9 at different pH values.
-
Materials: TB-I9 powder, phosphate-buffered saline (PBS) at pH 7.4, acetate buffer at pH 4.5, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8), shaker incubator, HPLC system.
-
Method:
-
Add an excess amount of TB-I9 powder to separate vials containing each of the buffers.
-
Incubate the vials in a shaker incubator at 37°C for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Filter the supernatant through a 0.22 µm filter.
-
Quantify the concentration of dissolved TB-I9 in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each condition.
-
Protocol 2: Preparation of a TB-I9 Nanosuspension by Wet Milling
-
Objective: To produce a stable nanosuspension of TB-I9 to enhance its dissolution rate.
-
Materials: TB-I9 powder, a suitable stabilizer (e.g., Poloxamer 188 or HPMC), purified water, and a bead mill.
-
Method:
-
Prepare a pre-suspension by dispersing TB-I9 and the stabilizer in purified water.
-
Add the pre-suspension and milling media (e.g., zirconium oxide beads) to the milling chamber.
-
Mill the suspension at a controlled temperature for a specified duration (e.g., 2-8 hours).
-
Periodically withdraw samples to measure the particle size using dynamic light scattering (DLS) until the desired particle size (e.g., < 300 nm) is achieved.[3]
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 3: Mouse Pharmacokinetic Study of a TB-I9 Formulation
-
Objective: To determine the key pharmacokinetic parameters of a TB-I9 formulation after oral administration in mice.
-
Materials: TB-I9 formulation, healthy mice (e.g., BALB/c or C57BL/6), oral gavage needles, blood collection supplies (e.g., heparinized capillaries), and an LC-MS/MS system for bioanalysis.
-
Method:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of the TB-I9 formulation to each mouse (e.g., 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood samples to obtain plasma.
-
Extract TB-I9 from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of TB-I9 in the plasma extracts using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Visualizations
Caption: Hypothetical mechanism of TB-I9 inhibiting the MmpL3 transporter in the mycolic acid biosynthesis pathway.
Caption: Experimental workflow for selecting and evaluating a suitable formulation to enhance the bioavailability of TB-I9.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA | Life Science Alliance [life-science-alliance.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 14. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
"Tuberculosis inhibitor 9" degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving Tuberculosis Inhibitor 9 (TBI-9).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBI-9)?
A1: this compound is a potent antitubercular agent belonging to the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine class of compounds.[1][2][3] It has demonstrated significant activity against Mycobacterium tuberculosis and Mycobacterium marinum in preclinical studies.[1]
Q2: What is the recommended solvent for dissolving TBI-9?
A2: TBI-9 is a small organic molecule and is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the aqueous assay medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: What are the optimal storage conditions for TBI-9?
A3: For long-term stability, TBI-9 should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[4][5] Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: Is TBI-9 sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of stock solutions. 3. Precipitation of the compound in aqueous media. | 1. Ensure the compound is stored at -20°C in a desiccated, dark environment. Prepare fresh stock solutions if degradation is suspected. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Visually inspect the final assay solution for any precipitate. If precipitation occurs, consider using a lower concentration or adding a solubilizing agent (e.g., Tween 80), ensuring it doesn't interfere with the assay. |
| Variability between experimental replicates. | 1. Inaccurate pipetting of the inhibitor. 2. Inhomogeneous solution after dilution. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Vortex the solution thoroughly after each dilution step. |
| Unexpected cytotoxicity in cell-based assays. | 1. High concentration of the organic solvent (e.g., DMSO). 2. Off-target effects of the inhibitor at high concentrations. | 1. Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control. 2. Perform a dose-response curve to determine the optimal non-toxic working concentration. |
Storage and Stability Data
The following tables summarize the recommended storage conditions and projected stability data for TBI-9 based on general principles for similar chemical compounds.
Table 1: Recommended Storage Conditions for TBI-9
| Form | Storage Temperature | Protection | Expected Shelf Life |
| Solid Powder | -20°C | Tightly sealed container, protected from light and moisture. | > 2 years |
| Stock Solution (in DMSO) | -20°C or -80°C | Tightly sealed amber vials, single-use aliquots. | ~ 6 months |
Table 2: Hypothetical Stability of TBI-9 in Aqueous Solution (pH 7.4) at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 6 | 98 |
| 12 | 95 |
| 24 | 91 |
| 48 | 85 |
Experimental Protocols
Protocol 1: Preparation of TBI-9 Stock Solution
-
Weighing: Accurately weigh the required amount of TBI-9 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Aqueous Stability Assessment of TBI-9 by HPLC
-
Preparation of Test Solution: Dilute the TBI-9 DMSO stock solution into a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM.
-
Incubation: Incubate the aqueous solution in a light-protected container at 37°C.
-
Sampling: At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately mix the aliquot with an equal volume of cold acetonitrile to stop any further degradation.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a suitable C18 column.
-
Quantification: Determine the peak area of TBI-9 at each time point and calculate the percentage of the compound remaining relative to the 0-hour time point.
Visualizations
Caption: Hypothetical degradation pathways for TBI-9.
Caption: Workflow for TBI-9 aqueous stability testing.
Caption: Troubleshooting inconsistent TBI-9 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inibitori | CymitQuimica [cymitquimica.com]
- 4. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
- 5. Storage norms | Knowledge Base [ntep.in]
- 6. The physical and chemical stability of anti-tuberculosis fixed-dose combination products under accelerated climatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the toxicity of "Tuberculosis inhibitor 9" in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tuberculosis Inhibitor 9 (TB-9) in preclinical models. The information is designed to address common challenges encountered during experimentation and to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for TB-9?
A1: TB-9 is hypothesized to be an inhibitor of mycolic acid biosynthesis, a critical component of the Mycobacterium tuberculosis cell wall. By targeting this pathway, TB-9 disrupts the structural integrity of the bacterium, leading to cell death. This mechanism is similar to other anti-tuberculosis agents like isoniazid and isoxyl.[1][2] Further studies are ongoing to pinpoint the specific enzyme within the fatty acid synthase-II (FAS-II) system that TB-9 inhibits.
Q2: What is the recommended solvent and storage condition for TB-9?
A2: For in vitro assays, TB-9 should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the stock solution should be further diluted in a pharmaceutically acceptable vehicle such as a solution of 0.5% (w/v) carboxymethylcellulose. Stock solutions should be stored at -20°C and protected from light to prevent degradation.
Q3: What is the typical minimum inhibitory concentration (MIC) of TB-9 against M. tuberculosis H37Rv?
A3: The MIC of TB-9 against the H37Rv strain of M. tuberculosis typically falls within the range of 0.1-1.0 µg/mL. However, this value can vary depending on the specific experimental conditions, such as the growth medium and inoculum density. It is recommended that each laboratory determines the MIC under their own experimental settings.
Q4: Is TB-9 effective against drug-resistant strains of M. tuberculosis?
A4: Preliminary data suggests that TB-9 may retain activity against some drug-resistant strains of M. tuberculosis. However, its effectiveness can be strain-dependent. It is crucial to determine the MIC of TB-9 against the specific drug-resistant strains being used in your research.
Q5: What are the known toxicities associated with TB-9 in preclinical models?
A5: In preclinical studies, dose-dependent toxicities have been observed with TB-9. The primary target organs for toxicity appear to be the liver and hematopoietic system. Elevated liver enzymes and mild anemia have been noted at higher doses in murine models. Careful dose-response studies are essential to identify a therapeutic window that maximizes efficacy while minimizing toxicity.[3]
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in MIC values | Inconsistent inoculum preparation. Degradation of TB-9. Variations in assay medium. | Ensure a standardized protocol for preparing the bacterial inoculum to the correct McFarland standard. Prepare fresh stock solutions of TB-9 regularly and store them properly. Use the same batch and formulation of growth medium for all experiments. |
| Poor solubility of TB-9 in aqueous media | TB-9 is a hydrophobic compound. | Use a stock solution in 100% DMSO and ensure the final concentration of DMSO in the assay medium does not exceed 0.5% (v/v) to avoid solvent toxicity. |
| Unexpected cytotoxicity in uninfected mammalian cell lines | Off-target effects of TB-9. Contamination of the compound. | Perform dose-response cytotoxicity assays on relevant cell lines (e.g., HepG2, A549) to determine the 50% cytotoxic concentration (CC50).[4] Verify the purity of the TB-9 compound using analytical methods such as HPLC-MS. |
In Vivo Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant reduction in bacterial load in animal models | Insufficient drug exposure at the site of infection. Rapid metabolism or clearance of TB-9. Development of resistance. | Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of TB-9.[5][6] Consider alternative dosing regimens (e.g., more frequent administration, different route of delivery) to optimize drug exposure.[7] Isolate bacteria from treated animals and perform susceptibility testing to assess for resistance development. |
| Significant weight loss or signs of distress in treated animals | Drug-related toxicity. | Reduce the dose of TB-9. Monitor animals closely for clinical signs of toxicity. Conduct comprehensive toxicology studies, including hematology, clinical chemistry, and histopathology of target organs.[8] |
| Inconsistent efficacy between individual animals | Variability in drug absorption or metabolism. Differences in the severity of infection at the start of treatment. | Ensure consistent administration of the drug. Use a sufficient number of animals per group to account for biological variability. Standardize the infection protocol to ensure a uniform bacterial load at the onset of treatment. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a 2-fold serial dilution of TB-9 in a 96-well microplate using Middlebrook 7H9 broth.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microplate.
-
Include a positive control (bacteria without drug) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of TB-9 that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of TB-9 for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of TB-9 that reduces cell viability by 50%.
Visualizations
Diagram 1: Hypothetical Signaling Pathway for TB-9 Induced Hepatotoxicity
Caption: Potential mechanism of TB-9-induced hepatotoxicity.
Diagram 2: Experimental Workflow for Preclinical Evaluation of TB-9
Caption: Preclinical workflow for TB-9 development.
References
- 1. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo modeling of tuberculosis drugs and its impact on optimization of doses and regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Validation & Comparative
A Comparative Guide to Tuberculosis Inhibitor 9 (SEQ-9) and Other Leading Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel therapeutics. This guide provides a comprehensive comparison of the novel tuberculosis inhibitor, sequanamycin 9 (SEQ-9), with established first-line, second-line, and other new anti-tuberculosis agents. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug discovery.
Quantitative Performance Comparison
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) against the standard reference strain Mycobacterium tuberculosis H37Rv and in vitro cytotoxicity (IC50) in the human liver cell line HepG2 for SEQ-9 and a range of other tuberculosis inhibitors. Lower MIC values indicate higher potency against M. tuberculosis, while higher IC50 values suggest lower cytotoxicity to human cells, indicating a potentially better safety profile.
| Inhibitor | Class | Mechanism of Action | MIC vs. M. tuberculosis H37Rv (µg/mL) | IC50 in HepG2 cells (µM) |
| SEQ-9 | Macrolide | Bacterial Ribosome Inhibitor | 0.6 (hypoxic) | 10 |
| Isoniazid | First-Line | Mycolic Acid Synthesis Inhibitor | 0.03 - 0.12[1] | >1000 |
| Rifampicin | First-Line | RNA Polymerase Inhibitor | 0.0625 | >100 |
| Ethambutol | First-Line | Arabinogalactan Synthesis Inhibitor | 1.0 - 5.0 | >1000 |
| Pyrazinamide | First-Line | Disrupts Membrane Potential and Energy | 25 - 100 (at neutral pH)[2][3] | 1184.3 (as PZA)[4] |
| Bedaquiline | Diarylquinoline | ATP Synthase Inhibitor | 0.015 - 0.12[5][6] | - |
| Linezolid | Oxazolidinone | Bacterial Ribosome Inhibitor | 0.5 - 1.0[7][8][9] | - |
| Pretomanid | Nitroimidazole | Mycolic Acid and Protein Synthesis Inhibitor | 0.06 - 0.25[10][11] | - |
| Delamanid | Nitroimidazole | Mycolic Acid Synthesis Inhibitor | 0.002 - 0.016[12] | - |
| Clofazimine | Rimino-phenazine | Redox Cycling, Membrane Destabilizer | 0.12 - 0.24[13] | - |
| Cycloserine | D-alanine analog | Cell Wall Synthesis Inhibitor | 10 - 20[14] | - |
Note: MIC values can vary depending on the specific experimental conditions (e.g., broth vs. agar, pH, oxygen tension). The data presented is a range compiled from multiple sources for the H37Rv strain. Cytotoxicity data is not uniformly available for all compounds under the same experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values in the table are typically determined using one of the following standardized methods:
1. Broth Microdilution Method (as per EUCAST recommendations)[1][15][16]
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared from a fresh culture and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 1 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Preparation: The inhibitors are serially diluted in the broth medium in a 96-well microtiter plate.
-
Incubation: The plates are incubated at 37°C for 14-21 days.
-
Reading: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazumin.
2. Agar Dilution Method[17]
-
Medium: Middlebrook 7H10 or 7H11 agar supplemented with OADC.
-
Drug Preparation: Two-fold serial dilutions of the inhibitors are incorporated into the molten agar before it solidifies.
-
Inoculum: A standardized suspension of M. tuberculosis H37Rv is prepared and spotted onto the surface of the drug-containing and drug-free control plates.
-
Incubation: Plates are incubated at 37°C for 21 days.
-
Reading: The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.
In Vitro Cytotoxicity Assay (HepG2 cells)
The IC50 values are commonly determined using a cell viability assay with the HepG2 human liver carcinoma cell line.
1. Cell Culture and Treatment
-
Cell Line: HepG2 cells are maintained in a suitable culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The cells are then treated with a range of concentrations of the test inhibitor for a specified period (e.g., 48 or 72 hours).
2. Viability Assessment (e.g., MTT or CellTiter-Glo Assay)[18][19][20]
-
MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The reagent is added to the wells, and the resulting luminescence is measured.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%, is then determined by plotting a dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the comparative landscape of these inhibitors and the process of their evaluation, the following diagrams are provided.
Caption: Mechanisms of action for various tuberculosis inhibitors.
Caption: A generalized workflow for tuberculosis inhibitor discovery.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid Kills Acid-Phase and Nonreplicative-Persister-Phase Mycobacterium tuberculosis in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. [Activities of clofazimine against Mycobacterium tuberculosis in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EUCAST: Reference Method [eucast.org]
- 16. researchgate.net [researchgate.net]
- 17. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reframeDB [reframedb.org]
- 19. 4.5. Cytotoxicity Assay [bio-protocol.org]
- 20. tripod.nih.gov [tripod.nih.gov]
Validating the in vivo efficacy of "Tuberculosis inhibitor 9" in different animal models
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics with new mechanisms of action. This guide provides a comparative overview of the in vivo efficacy of a promising class of antitubercular agents, the imidazopyridines, with a focus on the clinical candidate Telacebec (Q203). While initial explorations into compounds like "Tuberculosis inhibitor 9" (a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative) showed potent in vitro activity, in vivo studies in murine models revealed metabolic instability, rendering them inactive.[1][2][3] This has shifted the focus to more stable and efficacious compounds within the broader imidazopyridine class, such as Q203.
This guide will compare the in vivo performance of Telacebec (Q203) against standard first-line anti-tuberculosis drugs—isoniazid, rifampicin, and pyrazinamide—in established animal models of the disease.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Telacebec (Q203) and standard anti-tuberculosis drugs in murine models of tuberculosis. The primary endpoint for efficacy is the reduction in bacterial load, measured in Colony Forming Units (CFU), in the lungs of infected mice.
Table 1: Efficacy of Telacebec (Q203) in a Murine Model of Tuberculosis
| Compound | Animal Model | Dosage | Treatment Duration | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) | Reference |
| Telacebec (Q203) | Mouse | < 1 mg/kg | Not Specified | Efficacious | [4][5] |
Table 2: Efficacy of Standard Anti-Tuberculosis Drugs in Murine Models
| Compound | Animal Model | Dosage | Treatment Duration | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) |
| Isoniazid | Mouse | 25 mg/kg/day | 6 days | 1.4 |
| Rifampicin | Mouse | 10 mg/kg/day | 25 days | 1.7 |
| Pyrazinamide | Mouse | 150 mg/kg/day | 28 days | ~1.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are outlines of the key experimental protocols used in the assessment of anti-tuberculosis drug candidates in murine models.
Murine Model of Chronic Tuberculosis Infection
-
Animal Strain: BALB/c or C57BL/6 mice are commonly used.[6]
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a chronic infection. The bacterial load is allowed to establish over several weeks.
-
Treatment: Drug treatment is initiated once a chronic infection is established. The test compound (e.g., Telacebec) and standard drugs are administered orally or via gavage at specified doses and frequencies. A control group receives the vehicle only.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the CFU are counted to determine the bacterial load. The reduction in CFU in treated groups is compared to the untreated control group.
Zebrafish Model of Mycobacterial Infection
-
Animal Model: Zebrafish (Danio rerio) larvae are used as a model for early-stage in vivo screening.
-
Infection: Larvae are infected with Mycobacterium marinum, a close relative of M. tuberculosis, which causes a tuberculosis-like disease in fish.
-
Treatment: The infected larvae are exposed to the test compounds in their water.
-
Efficacy Evaluation: The efficacy of the compound is assessed by monitoring the survival of the infected larvae and by quantifying the bacterial burden, often using fluorescently labeled bacteria and imaging techniques.[7]
Mandatory Visualizations
Signaling Pathway of Telacebec (Q203)
Telacebec (Q203) exerts its anti-tuberculosis effect by targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis. This inhibition disrupts the proton motive force and leads to the depletion of ATP, the primary energy currency of the cell, ultimately causing bacterial death.
Caption: Mechanism of Action of Telacebec (Q203).
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a novel anti-tuberculosis compound in a murine model.
Caption: Workflow for Murine In Vivo Efficacy Study.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 6. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Cross-validation of "Tuberculosis inhibitor 9" activity in different M. tuberculosis strains
A detailed guide for researchers and drug development professionals on the cross-validation of BPD-9's activity in different M. tuberculosis strains, with a comparative assessment against established and novel anti-tubercular agents.
This guide provides a comprehensive comparison of the novel anti-tuberculosis compound BPD-9 against a panel of first-line, second-line, and other new anti-tubercular drugs. The data presented herein is collated from multiple studies to offer an objective overview of BPD-9's efficacy, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Detailed experimental protocols and visual diagrams of the mechanism of action and experimental workflows are included to support further research and development.
Executive Summary
BPD-9, a semi-synthetic derivative of the natural compound sanguinarine, has emerged as a promising candidate in the fight against tuberculosis[1]. It demonstrates potent activity against various Mtb strains, including those resistant to multiple first-line antibiotics. A key feature of BPD-9 is its efficacy against non-replicating (dormant) and intracellular mycobacteria, which are significant challenges in current TB therapy[1][2]. The primary known mechanism of resistance to BPD-9 involves the upregulation of the Mmr (Rv3065) efflux pump, suggesting a novel mechanism of action distinct from many existing anti-TB drugs.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for BPD-9 and comparator drugs against the standard laboratory strain H37Rv and various multi-drug resistant (MDR) Mtb isolates. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: MIC of BPD-9 and First-Line Anti-Tuberculosis Drugs
| Compound | M. tuberculosis Strain | MIC Range (µM) | MIC Range (µg/mL) | Reference |
| BPD-9 | Multiple Mycobacterium strains | 2 - 10 | - | [3] |
| Isoniazid | H37Rv | 0.03 - 0.12 | 0.004 - 0.016 | [4][5] |
| MDR Isolates | >0.2 | >0.027 | [6] | |
| Rifampicin | H37Rv | 0.03 - 0.25 | 0.025 - 0.21 | [7] |
| MDR Isolates | >1.0 | >0.82 | [6] | |
| Ethambutol | H37Rv | 0.25 - 2 | 0.05 - 0.41 | [7] |
| MDR Isolates | >5.0 | >1.02 | [6] | |
| Pyrazinamide | H37Rv | 12.5 - 100 | 1.5 - 12.3 | [6] |
| MDR Isolates | >100 | >12.3 | [6] |
Table 2: MIC of BPD-9 and Second-Line/New Anti-Tuberculosis Drugs
| Compound | M. tuberculosis Strain | MIC Range (µM) | MIC Range (µg/mL) | Reference |
| BPD-9 | Multiple Mycobacterium strains | 2 - 10 | - | [3] |
| Bedaquiline | H37Rv | 0.015 - 0.12 | 0.008 - 0.067 | [8] |
| MDR Isolates | 0.016 - 1.0 | 0.009 - 0.56 | [7] | |
| Delamanid | H37Rv | 0.002 - 0.016 | 0.001 - 0.008 | [9][10] |
| MDR Isolates | ≤0.025 - >1.6 | ≤0.013 - >0.83 | [9][10] | |
| Pretomanid | H37Rv | 0.016 - 0.25 | 0.006 - 0.1 | [8] |
| MDR Isolates | - | - | - | |
| Linezolid | H37Rv | 0.25 - 2 | 0.08 - 0.67 | [7] |
| MDR Isolates | ≤0.125 - 1 | ≤0.04 - 0.34 | [10] |
Note: Direct comparison of MIC values should be made with caution as they can be influenced by the specific methodologies and strains used in different studies.
Mechanism of Action and Resistance
The precise molecular target of BPD-9 is still under investigation, but its unique activity profile against MDR strains suggests a novel mechanism of action. The primary elucidated mechanism of resistance to BPD-9 involves the overexpression of the Mmr (Rv3065) gene, which encodes a membrane protein belonging to the Small Multidrug Resistance (SMR) family of efflux pumps. Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.
Caption: Proposed mechanism of BPD-9 action and Mmr-mediated resistance.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular compounds using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol.
Protocol: Broth Microdilution MIC Assay for M. tuberculosis
1. Media and Reagents:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Sterile deionized water.
-
Compound stock solutions (dissolved in an appropriate solvent, e.g., DMSO).
-
M. tuberculosis culture (e.g., H37Rv or clinical isolates).
-
Sterile glass beads (2-3 mm diameter).
-
Sterile 96-well U-bottom microtiter plates.
2. Inoculum Preparation:
-
Harvest M. tuberculosis colonies from a fresh solid medium culture.
-
Transfer colonies to a tube containing sterile water and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 30 minutes to remove large clumps.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the adjusted suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.
3. Plate Preparation:
-
Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a separate 96-well plate or in tubes.
-
Transfer 100 µL of each compound dilution to the corresponding wells of the final assay plate.
-
Include a positive control well (no drug) and a negative control well (no bacteria).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Seal the plates and incubate at 37°C for 7-14 days.
5. Reading and Interpretation:
-
Visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well). An inverted mirror can aid in visualization.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and validation of novel anti-tuberculosis inhibitors.
Caption: Workflow for anti-tuberculosis drug discovery and development.
Conclusion
BPD-9 represents a significant advancement in the search for new anti-tuberculosis therapies. Its potent activity against drug-resistant and persistent forms of M. tuberculosis, combined with a potentially novel mechanism of action, makes it a high-priority candidate for further preclinical and clinical development. The data compiled in this guide serves as a valuable resource for researchers in the field, providing a basis for comparative studies and a framework for the continued investigation of BPD-9 and other novel anti-tubercular agents. Future research should focus on elucidating the precise molecular target of BPD-9 and exploring strategies to overcome efflux-mediated resistance.
References
- 1. Study Identifies Potential Novel Drug to Treat Tuberculosis | ASM.org [asm.org]
- 2. scitechdaily.com [scitechdaily.com]
- 3. EUCAST: Reference Method [eucast.org]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bedaquiline Resistance and Molecular Characterization of Rifampicin-Resistant Mycobacterium Tuberculosis Isolates in Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bedaquiline Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of Bedaquiline and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 10. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pretomanid (PA-824) Efficacy in Drug-Resistant Mycobacterium tuberculosis
An Objective Analysis for Researchers and Drug Development Professionals
Note to the Reader: The compound "Tuberculosis inhibitor 9" was not identifiable in publicly available scientific literature. This guide focuses on Pretomanid (PA-824) , a recently approved and well-documented inhibitor, as a representative example of a novel therapeutic for treating drug-resistant tuberculosis.
Pretomanid, a nitroimidazooxazine antibiotic, represents a significant advancement in the global effort to combat drug-resistant tuberculosis (TB).[1][2] Approved for medical use in the United States in 2019, it is a first-in-class medication developed by the TB Alliance. This compound is a critical component of shorter, all-oral treatment regimens for highly resistant forms of TB, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[2][3]
This guide provides a comparative analysis of Pretomanid's efficacy against drug-resistant Mycobacterium tuberculosis, supported by experimental data, detailed methodologies, and pathway visualizations.
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell.[4] It possesses a unique dual mechanism of action that makes it effective against both actively replicating and dormant, non-replicating bacilli, which are often responsible for the persistence of the infection.[2][5]
-
Aerobic Conditions: Under normal oxygen levels, where bacteria are actively replicating, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][4][5][6] This disruption of the cell wall's integrity leads to bacterial death.[1][6]
-
Anaerobic Conditions: In low-oxygen environments, such as within granulomas, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[6] This process releases reactive nitrogen species, including nitric oxide (NO), which acts as a respiratory poison, killing the dormant bacteria.[2][4][6]
This dual activity is a key advantage over many other anti-TB drugs that are only effective against metabolically active bacteria.
Figure 1: Dual Mechanism of Action of Pretomanid.
Comparative Efficacy Data
The efficacy of a new anti-TB drug is evaluated based on its in vitro activity (Minimum Inhibitory Concentration - MIC) and its performance in clinical trials, typically as part of a combination regimen.
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Pretomanid has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.
Table 1: Comparative In Vitro Activity (MIC) Against M. tuberculosis
| Compound | Class | Typical MIC Range (µg/mL) for Drug-Resistant Strains | Key Resistance Genes |
| Pretomanid | Nitroimidazole | 0.03 - 1.0[7] | ddn, fbiA, fbiB, fbiC, fgd1[7] |
| Bedaquiline | Diarylquinoline | 0.03 - 0.24 | atpE, Rv0678 |
| Linezolid | Oxazolidinone | 0.25 - 1.0 | rplC, 23S rRNA |
| Delamanid | Nitroimidazole | 0.006 - 0.024 | ddn, fbiA, fbiB, fbiC, fgd1 |
| Moxifloxacin | Fluoroquinolone | > 2.0 (for resistant strains) | gyrA, gyrB |
| Rifampicin | Rifamycin | > 1.0 (for resistant strains) | rpoB |
| Isoniazid | Isonicotinic acid hydrazide | > 0.1 (for resistant strains) | katG, inhA |
Note: MIC ranges can vary based on the specific strain and testing methodology.
Pretomanid is primarily used in combination with Bedaquiline (B) and Linezolid (L), a regimen known as BPaL .[1][2][4] This all-oral regimen has revolutionized the treatment of highly resistant TB by drastically shortening treatment duration and improving outcomes.
Table 2: Comparison of Clinical Trial Outcomes for Drug-Resistant TB
| Regimen | Trial/Study | Patient Population | Treatment Duration | Favorable Outcome Rate |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | Nix-TB[8] | XDR-TB, Treatment Intolerant/Non-responsive MDR-TB | 6 months | 90%[8][9] |
| BPaL (variable Linezolid doses) | ZeNix[10] | XDR-TB, Pre-XDR-TB, MDR-TB | 6 months | 89-93% (depending on Linezolid dose)[10] |
| BPaLM (BPaL + Moxifloxacin) | TB-PRACTECAL[11] | MDR/RR-TB | 6 months | 89%[12] |
| Conventional/Older Regimens | Historical Cohorts | MDR-TB / XDR-TB | 18-24+ months | ~55% (MDR-TB), ~34% (XDR-TB) |
The BPaL-based regimens demonstrate a remarkable improvement in success rates, achieving around 90% favorable outcomes compared to the much lower rates seen with older, longer treatment protocols.[8][13][14] A meta-analysis indicated that Pretomanid-containing regimens were associated with a significantly higher chance of a favorable outcome in DR-TB patients.[13][15]
Experimental Protocols
Accurate and reproducible drug susceptibility testing (DST) is crucial for guiding patient therapy and monitoring for the emergence of resistance. The Broth Microdilution method is a standard technique for determining the MIC of Pretomanid.
-
Inoculum Preparation:
-
A pure culture of M. tuberculosis is grown on solid medium (e.g., Middlebrook 7H10/7H11 agar).
-
Colonies are suspended in Middlebrook 7H9 broth with Tween 80 to break up clumps.
-
The suspension is vortexed and allowed to settle.
-
The turbidity of the supernatant is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁷ CFU/mL.
-
This suspension is then diluted (typically 1:50) in 7H9 broth to prepare the final inoculum.
-
-
Drug Plate Preparation:
-
A stock solution of Pretomanid is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of Pretomanid are prepared in Middlebrook 7H9 broth in a 96-well microtiter plate. Concentrations should span the expected MIC range (e.g., from 8 µg/mL down to 0.015 µg/mL).
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
The prepared final inoculum is added to each well of the microtiter plate.
-
The plate is sealed and incubated at 37°C.
-
-
Reading and Interpretation:
-
Plates are read after a defined incubation period (typically 7-14 days), once sufficient growth is visible in the positive control well.
-
The MIC is defined as the lowest concentration of Pretomanid that completely inhibits visible growth of the M. tuberculosis isolate.
-
References
- 1. Articles [globalrx.com]
- 2. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 7. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretomanid for tuberculosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eatg.org [eatg.org]
- 11. eatg.org [eatg.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tuberculosis Treatment: BPaL Shows 94.5% Cure Rate in High-Drug-Resistant TB Burden Countries | eMediNexus [emedinexus.com]
- 15. Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Antitubercular Activity: A Comparative Analysis of a Novel Host-Directed Therapy Target
An Objective Comparison of a Hypothetical "Tuberculosis Inhibitor 9" with Standard Antitubercular Agents
For Immediate Release
[CITY, State] – [Date] – In the ongoing global effort to combat tuberculosis (TB), researchers are increasingly exploring host-directed therapies as a novel strategy to overcome drug resistance and improve treatment outcomes. This guide provides an independent verification of the potential antitubercular activity of a hypothetical compound, "this compound" (PI-9i), which targets the host protein Serine Protease Inhibitor 9 (PI-9). This analysis compares the projected efficacy of PI-9i with established first-line antitubercular drugs: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide.
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has been shown to manipulate the host's cellular machinery to ensure its survival. One such mechanism involves the upregulation of the host protein Serine Protease Inhibitor 9 (PI-9) in infected macrophages. PI-9 is a potent inhibitor of granzyme B, a key molecule in the apoptotic pathway. By inducing PI-9, Mtb effectively prevents the apoptosis of infected macrophages, thereby creating a protected niche for its replication and persistence.[1]
This guide introduces a hypothetical small molecule inhibitor, "this compound" (PI-9i) , designed to counteract this survival strategy. It is important to note that, to date, no specific small molecule inhibitors of PI-9 have been reported in the literature with demonstrated antitubercular activity. The data presented for PI-9i is therefore hypothetical and intended to illustrate the potential of this therapeutic approach. This guide will compare the projected in vitro activity of PI-9i against Mycobacterium tuberculosis H37Rv with the established efficacy of standard first-line antitubercular drugs.
Comparative Analysis of Antitubercular Activity
The in vitro antitubercular activity of a compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the bacteria. The following table summarizes the MIC values of PI-9i (hypothetical) and standard antitubercular drugs against the reference strain M. tuberculosis H37Rv.
| Compound | Target | MIC (µg/mL) against M. tuberculosis H37Rv |
| PI-9i (Hypothetical) | Host PI-9 | Not Applicable (Host-Directed) |
| Isoniazid | Mycolic Acid Synthesis | 0.03 - 0.06[2][3] |
| Rifampicin | RNA Polymerase | 0.12 - 0.5[4][5] |
| Ethambutol | Arabinogalactan Synthesis | 0.5 - 2.0 |
| Pyrazinamide | Fatty Acid Synthase I | 25 - 100 (at acidic pH)[6][7][8] |
As a host-directed therapy, PI-9i would not have a direct MIC against extracellular bacteria. Its efficacy lies in its ability to modulate the host cell response to infection. The primary measure of its antitubercular activity would be the reduction of intracellular bacterial survival.
Intracellular Antitubercular Activity
The ability of a compound to kill Mtb residing within macrophages is a critical indicator of its potential therapeutic efficacy. The following table compares the demonstrated effect of PI-9 inhibition by siRNA with the hypothetical activity of PI-9i and the known intracellular activity of standard drugs.
| Treatment | Mechanism of Action | Reduction in Intracellular Mtb Survival (%) |
| PI-9 siRNA | Genetic inhibition of PI-9 | ~70%[9] |
| PI-9i (Hypothetical) | Small molecule inhibition of PI-9 | ~65-75% |
| Isoniazid | Direct bactericidal | Concentration-dependent |
| Rifampicin | Direct bactericidal | Concentration-dependent |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Test compounds and standard drugs
-
M. tuberculosis H37Rv culture
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include a drug-free control well (positive control for growth) and a well with a known active drug (negative control for growth).
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Intracellular Survival Assay in Macrophages
This assay measures the ability of a compound to kill Mtb within infected macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
M. tuberculosis H37Rv expressing a reporter gene (e.g., luciferase or GFP)
-
Test compounds and standard drugs
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Apparatus for measuring luminescence or fluorescence, or materials for colony forming unit (CFU) plating.
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with reporter-expressing M. tuberculosis H37Rv at a defined multiplicity of infection (MOI) for a few hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds or standard drugs.
-
Incubate the plates for a desired period (e.g., 3-5 days).
-
To determine intracellular bacterial load:
-
Reporter-based: Measure the luminescence or fluorescence signal directly from the wells.
-
CFU counting: Lyse the macrophages and plate serial dilutions of the lysate on Middlebrook 7H11 agar. Incubate for 3-4 weeks and count the colonies.
-
-
Calculate the percentage reduction in intracellular bacterial survival compared to untreated control cells.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action of PI-9i and the experimental process for its evaluation, the following diagrams are provided.
Caption: Proposed mechanism of action of PI-9i in an M. tuberculosis-infected macrophage.
Caption: Experimental workflow for assessing the intracellular antitubercular activity of PI-9i.
Conclusion
Targeting host factors that are exploited by pathogens represents a promising avenue for the development of new therapeutics. The inhibition of Serine Protease Inhibitor 9, as explored through the hypothetical compound PI-9i, presents a compelling case for a novel host-directed therapy against tuberculosis. While the data for PI-9i remains theoretical, the established role of PI-9 in promoting M. tuberculosis survival within macrophages underscores the potential of this approach. Further research into the development and testing of small molecule inhibitors of PI-9 is warranted to validate this therapeutic strategy and to provide new tools in the fight against this persistent global health threat.
References
- 1. Induction of serine protease inhibitor 9 by Mycobacterium tuberculosis inhibits apoptosis and promotes survival of infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis Inhibits Apoptosis and Promotes Survival of Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synergy and Antagonism of Novel Tuberculosis Inhibitors in Combination Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has rendered conventional treatment regimens increasingly ineffective, creating an urgent need for novel therapeutic strategies. A key approach in combating resistance and improving treatment outcomes is the use of combination therapy. However, the success of such regimens hinges on the intricate interplay between the combined drugs, which can result in synergistic, additive, or antagonistic effects. This guide provides a comparative overview of the synergistic and antagonistic effects of novel tuberculosis inhibitors in combination therapy, supported by experimental data and detailed methodologies, to aid researchers in the strategic development of new anti-tubercular regimens.
Understanding Drug Interactions: Synergy, Additivism, and Antagonism
When two or more drugs are administered concurrently, their combined effect can be:
-
Synergistic: The combined effect is greater than the sum of the individual effects. This is the most desirable interaction in antimicrobial therapy as it can lead to increased efficacy, reduced treatment duration, and a lower likelihood of developing drug resistance.
-
Additive: The combined effect is equal to the sum of the individual effects.
-
Antagonistic: The combined effect is less than the sum of the individual effects. This is an undesirable outcome as it can lead to treatment failure.
The nature of the interaction between two drugs is often quantified using the Fractional Inhibitory Concentration (FIC) index . The FIC index is calculated as follows:
FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Case Study: Bedaquiline (BDQ) in Combination Therapy
Bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, was the first new anti-tuberculosis drug to be approved in over 40 years. Its novel mechanism of action makes it a critical component of treatment regimens for MDR-TB. Numerous studies have investigated its interactions with other anti-tubercular agents.
Quantitative Analysis of Bedaquiline Interactions
The following table summarizes the in vitro interaction of bedaquiline with other anti-tuberculosis drugs against M. tuberculosis H37Rv.
| Drug Combination | FIC Index (Mean) | Interpretation | Reference |
| Bedaquiline + Clofazimine | 0.38 | Synergy | [1][2] |
| Bedaquiline + Pretomanid | 0.42 | Synergy | [3] |
| Bedaquiline + Rifampicin | 1.5 | Additive/Indifference | [4] |
| Bedaquiline + Isoniazid | 2.1 | Additive/Indifference | [4] |
| Bedaquiline + Moxifloxacin | > 4.0 | Antagonism | [5] |
Note: FIC indices can vary depending on the experimental conditions and the strains of M. tuberculosis used.
Experimental Protocols
Checkerboard Assay for FIC Index Determination
The synergistic, additive, or antagonistic effects of drug combinations are most commonly determined using the checkerboard microdilution assay.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
The drugs to be tested (e.g., Bedaquiline and Moxifloxacin)
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution: Prepare serial dilutions of each drug in the 96-well plates. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include wells with no drugs (growth control) and wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of the individual drugs.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the drug(s) that inhibits visible bacterial growth. The FIC index is then calculated based on the MICs of the drugs alone and in combination.
Caption: Workflow for the checkerboard assay to determine drug synergy.
Signaling Pathways and Mechanisms of Interaction
The synergistic or antagonistic interactions between drugs can often be explained by their mechanisms of action and their effects on mycobacterial signaling pathways.
Synergistic Interaction: Bedaquiline and Clofazimine
Bedaquiline targets ATP synthase, leading to a depletion of cellular ATP. Clofazimine is thought to generate reactive oxygen species (ROS) and destabilize the mycobacterial membrane. The combination of ATP depletion and oxidative stress can lead to a more rapid and complete killing of the bacteria.
Caption: Proposed mechanism for the synergistic action of Bedaquiline and Clofazimine.
Antagonistic Interaction: Bedaquiline and Moxifloxacin
The antagonism between bedaquiline and moxifloxacin is less well understood. One hypothesis is that the bactericidal activity of fluoroquinolones like moxifloxacin, which target DNA gyrase, is dependent on active cellular replication. Bedaquiline's inhibition of ATP synthesis may lead to a bacteriostatic state, reducing the efficacy of moxifloxacin.
Caption: Hypothetical antagonistic relationship between Bedaquiline and Moxifloxacin.
Conclusion and Future Directions
The rational design of combination therapies is paramount in the fight against tuberculosis. A thorough understanding of the synergistic and antagonistic interactions between novel inhibitors and existing drugs is crucial for developing effective treatment regimens. The methodologies and data presented in this guide serve as a foundational resource for researchers and drug developers. Future studies should focus on elucidating the molecular mechanisms underlying these interactions and validating in vitro findings with in vivo models and clinical trials to accelerate the development of curative therapies for all forms of tuberculosis.
References
- 1. Induction of Serine Protease Inhibitor 9 by Mycobacterium tuberculosis Inhibits Apoptosis and Promotes Survival of Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The risk of pulmonary tuberculosis after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tuberculosis Inhibitor 9: A Step-by-Step Guide
Immediate Safety and Logistical Information for the Disposal of Tuberculosis Inhibitor 9
This guide provides essential procedures for the safe and compliant disposal of this compound (TB-9), a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is critical to protect personnel and the environment. All disposal activities must comply with federal, state, and local regulations for hazardous waste.[2][3]
Core Principle: Never dispose of this compound down the drain or in regular trash.[2][4] This compound must be managed as hazardous chemical waste and transferred to a licensed disposal facility.[1][5][6]
Summary of Key Hazard and Disposal Data
For quick reference, the following table summarizes the critical information for this compound (CAS No. 1415033-91-8).
| Parameter | Value | Source |
| Chemical Name | TB-9 | [1] |
| CAS Number | 1415033-91-8 | [1] |
| Molecular Formula | C55H76N8O12 | [1] |
| Molecular Weight | 1041.24 | [1] |
| Primary Hazards | Harmful if swallowed (Acute toxicity, Oral, Category 4) | [1] |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1) | [1] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of pure this compound, as well as contaminated materials.
1. Waste Identification and Classification:
-
Any quantity of unused or expired this compound is classified as hazardous waste.
-
Items contaminated with the inhibitor, such as personal protective equipment (PPE), empty containers, and spill cleanup materials, must also be treated as hazardous waste.[7]
2. Personal Protective Equipment (PPE) Requirement:
-
Before handling the waste, ensure you are wearing appropriate PPE:
3. Waste Segregation and Containerization:
-
Solid Waste:
-
Place pure this compound powder and grossly contaminated solids (e.g., weighing papers, contaminated gloves) into a designated, leak-proof, and sealable hazardous waste container.[4][8]
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste (Solutions):
-
If the inhibitor is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Empty Containers:
-
Original containers of this compound are considered hazardous waste.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).[3][4]
-
After triple-rinsing, deface the original label, and the container may be disposed of as non-hazardous waste, though recycling is preferred.[3]
-
-
Contaminated Sharps:
-
Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[1]
-
4. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled as soon as waste is added.[4][8]
-
The label must include:
5. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.[1]
-
Ensure containers are kept closed except when adding waste.[4][8]
-
Do not store incompatible waste types together.[4] this compound should be kept away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][5]
-
Follow your institution's specific procedures for waste manifest forms and pickup requests.[2]
-
Do not accumulate large quantities of waste. Schedule regular disposals.
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. anentawaste.com [anentawaste.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
